molecular formula C12H8ClNO B1629840 5-(4-Chlorophenyl)nicotinaldehyde CAS No. 887973-65-1

5-(4-Chlorophenyl)nicotinaldehyde

Cat. No.: B1629840
CAS No.: 887973-65-1
M. Wt: 217.65 g/mol
InChI Key: ZMKSDBAOUPRHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)nicotinaldehyde ( 887973-65-1) is a high-purity chemical compound offered for research and development purposes. This compound belongs to a class of phenyl-substituted pyridine-3-carbaldehyde derivatives, which are synthesized via efficient methods like the Suzuki-Miyaura cross-coupling reaction . These methods are renowned for their excellent yields and high functional group tolerance, making them ideal for creating complex molecular structures . Nicotinaldehyde derivatives serve as versatile building blocks in organic synthesis and are of significant interest in material science. Related crystalline organic derivatives have been extensively characterized using techniques such as NMR, FT-IR, and UV-Visible spectroscopy, with studies highlighting their potential applications in organic photovoltaics and as non-linear optical (NLO) materials . In pharmaceutical research, structurally similar nicotinaldehyde compounds have demonstrated notable biological activity. Recent scientific investigations have shown that certain derivatives exhibit significant antimicrobial, antibiofilm, and antiquorum sensing activities against various oral pathogens, suggesting their potential as a basis for developing new therapeutic agents . Quantum chemical calculations, including Density Functional Theory (DFT), are often employed to investigate the intramolecular chemistry and properties, such as frontier molecular orbital (FMO) energy levels, of these compounds . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Chemical Identifiers • CAS Number : 887973-65-1 • Molecular Formula : C12H8ClNO • Molecular Weight : 217.65 g/mol • SMILES : O=CC1=CN=CC(C2=CC=C(Cl)C=C2)=C1 Storage and Handling • Store sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKSDBAOUPRHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646987
Record name 5-(4-Chlorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-65-1
Record name 5-(4-Chlorophenyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887973-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Characterization & Validation of 5-(4-Chlorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Compound Identity: 5-(4-Chlorophenyl)nicotinaldehyde CAS Registry Number: 887973-65-1 Molecular Formula: C₁₂H₈ClNO Molecular Weight: 217.65 g/mol

5-(4-Chlorophenyl)nicotinaldehyde represents a "privileged scaffold" in modern drug discovery, specifically within the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. As a biaryl pyridine derivative, it serves as a critical electrophilic intermediate. The aldehyde functionality allows for rapid diversification via reductive amination (to amines), Knoevenagel condensation (to acrylonitriles), or oxidation (to carboxylic acids).

This guide provides a rigorous technical framework for the characterization, impurity profiling, and analytical validation of this compound, moving beyond basic identification to pharmaceutical-grade quality assurance.

Synthesis Logic & Impurity Profiling

To accurately characterize a sample, one must understand its origin. This compound is predominantly synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinaldehyde and 4-chlorophenylboronic acid.

Understanding this pathway is prerequisite to defining the Critical Quality Attributes (CQAs) and potential impurities.

Reaction Pathway & Impurity Map (DOT Visualization)

The following diagram illustrates the primary synthesis pathway and the genesis of critical impurities that must be monitored during characterization.

SynthesisPath SM1 5-Bromonicotinaldehyde (Starting Material) Pd Pd Catalyst / Base SM1->Pd Imp3 Impurity C: Debrominated SM (Nicotinaldehyde) SM1->Imp3 Hydrodehalogenation SM2 4-Chlorophenylboronic Acid (Reagent) SM2->Pd Imp1 Impurity A: Homocoupling Product (4,4'-Dichlorobiphenyl) SM2->Imp1 Homocoupling (Oxidative) Imp2 Impurity B: Protodeboronation (Chlorobenzene) SM2->Imp2 Hydrolysis Product 5-(4-Chlorophenyl) nicotinaldehyde (Target) Pd->Product Cross-Coupling

Figure 1: Synthetic pathway and impurity genesis for 5-(4-Chlorophenyl)nicotinaldehyde via Suzuki coupling.[1][2]

Physicochemical & Spectroscopic Characterization

The following protocols are designed to establish structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the biaryl system.

Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃. Frequency: 400 MHz or higher.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Reasoning
-CHO (Aldehyde)10.10 - 10.20Singlet (s)1HCharacteristic aldehyde proton; highly deshielded.
Pyridine H-2 9.05 - 9.15Singlet (d, J~2Hz)1HMost deshielded aromatic proton; flanked by N and C=O.
Pyridine H-6 8.90 - 9.00Doublet (d, J~2Hz)1HAlpha to Nitrogen; deshielded. Shows meta-coupling to H-4.
Pyridine H-4 8.40 - 8.50Triplet/DD1HShielded relative to H2/H6; shows coupling to H-6 and potentially H-2.
Phenyl AA' 7.80 - 7.90Doublet (d, J~8Hz)2HOrtho to the pyridine ring; part of AA'BB' system.
Phenyl BB' 7.50 - 7.60Doublet (d, J~8Hz)2HOrtho to the Chlorine atom; shielded relative to AA'.

Critical Check: Ensure the integration ratio of Aldehyde : Pyridine : Phenyl is exactly 1 : 3 : 4. Any deviation suggests contamination with Impurity A (Biphenyl) or residual boronic acid.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is non-negotiable for confirming the presence of the Chlorine atom.

  • Ionization Mode: ESI (+) or APCI (+).

  • Target Ion: [M+H]⁺ = 218.037 (Calculated).

  • Isotope Pattern (The "Chlorine Flag"):

    • Observe the M (218) and M+2 (220) peaks.

    • Requirement: The intensity ratio of M : M+2 must be approximately 3:1 .

    • Failure Mode: If the ratio is 1:1, a Bromine atom is present (unreacted SM). If no M+2 is seen, the Chlorine has been lost (dehalogenation).

Infrared Spectroscopy (FT-IR)

Used primarily for "fingerprint" identification in QC release.

  • C=O Stretch: Strong band at 1690–1710 cm⁻¹ (Aldehyde).

  • C-H Stretch (Aldehyde): "Fermi doublet" weak bands at ~2720 and 2820 cm⁻¹.

  • C-Cl Stretch: Characteristic band in the fingerprint region (1000–1100 cm⁻¹).

Analytical Method Validation (HPLC)[4]

For quantitative purity assessment, a Reverse Phase HPLC method must be validated. The following method is optimized for biaryl pyridines.

Chromatographic Conditions
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Buffers silanols, improves peak shape)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 280 nm (Aldehyde specific)
Temperature 30°C
System Suitability & Validation Logic

To ensure the data is trustworthy, the following System Suitability Tests (SST) must be passed before analyzing samples:

  • Tailing Factor (T): Must be < 1.5 for the main peak. Pyridines often tail due to interaction with silanols; the formic acid modifier is crucial here.

  • Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (likely the homocoupling dimer).

  • Injection Precision: RSD < 1.0% for 5 replicate injections of the standard.

Analytical Decision Tree

Use this logic flow to determine batch release status.

DecisionTree Start Sample Analysis HPLC HPLC Purity > 98.0%? Start->HPLC NMR 1H NMR Structure Confirm? HPLC->NMR Yes Recryst Recrystallize (EtOH/H2O) HPLC->Recryst No (<98%) MS Isotope Pattern (3:1)? NMR->MS Pass Reject QUARANTINE / REJECT NMR->Reject Fail (Wrong Isomer) Release BATCH RELEASE MS->Release Pass MS->Reject Fail (Dehalogenation) Recryst->Start Retest

Figure 2: Analytical decision tree for batch release of 5-(4-Chlorophenyl)nicotinaldehyde.

Functional Derivatization (Chemical Proof)

While spectral data is powerful, chemical reactivity provides the ultimate proof of functionality. Two simple derivatization tests are recommended for initial characterization of a new reference standard:

  • Schiff Base Formation: React with p-toluidine in ethanol.

    • Observation: Rapid precipitation of the imine (yellow solid).

    • Utility: Confirms the aldehyde is free and reactive (not hydrated or oxidized).

  • Pinnick Oxidation: Oxidation with NaClO₂ to the corresponding carboxylic acid.

    • Utility: The acid shift in HPLC provides a secondary retention time marker for method development.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

  • Safety: The compound acts as a skin irritant and potential sensitizer. Use standard PPE.

  • Solubility:

    • Soluble: DMSO, DMF, Dichloromethane, Ethyl Acetate.

    • Insoluble: Water, Hexanes.

References

  • Synthesis of Biaryl Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • ICH Validation Guidelines: International Council for Harmonisation (ICH).[3] (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • NMR Prediction of Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (See Chapter on Heterocycles). Link

  • Suzuki Coupling Protocols: BenchChem. (2025).[1] Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine.[1] Application Note. Link

  • Characterization of Analogous Aldehydes: PubChem Compound Summary for 5-(4-chlorophenyl)furan-2-carbaldehyde. National Center for Biotechnology Information. Link

Sources

Structural Elucidation and Supramolecular Analysis of 5-(4-Chlorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary: The Biaryl Scaffold in Solid State

5-(4-Chlorophenyl)nicotinaldehyde (5-CPNA) represents a critical structural motif in medicinal chemistry, serving as a precursor for p38 MAP kinase inhibitors and various heterocyclic active pharmaceutical ingredients (APIs). While its solution-phase chemistry is well-documented, its solid-state behavior offers a masterclass in competing intermolecular forces.

This guide provides a rigorous framework for the crystallographic analysis of 5-CPNA. It moves beyond simple metric determination to explore the supramolecular synthons—specifically the interplay between Halogen Bonding (XB) and Hydrogen Bonding (HB)—that dictate its lattice stability.

Phase 1: Synthesis and Crystallization Protocol

Causality: High-resolution X-ray data requires crystals with minimal mosaicity. The synthesis must prioritize purity to prevent defect incorporation during nucleation.

Synthesis via Suzuki-Miyaura Coupling

The biaryl bond is constructed using a palladium-catalyzed cross-coupling. We utilize a phosphine-free protocol to minimize phosphorus contamination in the crystallization mother liquor.

  • Reagents: 5-bromo-3-pyridinecarboxaldehyde (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1:1 mixture of DMF/H₂O (Promotes solubility of the boronate species).

  • Conditions: 80°C for 4 hours under N₂ atmosphere.

  • Workup: Extraction with EtOAc, followed by washing with brine. The crude is purified via flash column chromatography (Hexane/EtOAc 4:1).

Crystal Growth Strategy (The Thermodynamic Trap)

For 5-CPNA, we employ a Slow Evaporation technique tailored to balance the polarity difference between the pyridine ring and the chlorophenyl tail.

  • Solvent System: Ethanol/Dichloromethane (1:1 v/v).

    • Why: DCM solubilizes the aromatic bulk; Ethanol acts as a hydrogen-bond donor to moderate the aggregation rate of the aldehyde groups.

  • Protocol: Dissolve 20 mg of purified 5-CPNA in 2 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a narrow scintillation vial. Cover with Parafilm and pierce with exactly three needle holes to control evaporation rate (approx. 0.1 mL/day).

  • Target Morphology: Colorless blocks or prisms (avoid needles, which often indicate rapid, disordered growth).

Phase 2: Data Collection and Reduction

Trustworthiness: A self-validating dataset must have high redundancy and completeness to accurately model the electron density of the chlorine atom.

Instrument Configuration[1]
  • Source: Mo-Kα radiation (λ = 0.71073 Å). Note: Cu-Kα is acceptable but Mo is preferred to minimize absorption effects from the Chlorine atom.

  • Temperature: 100 K (Cryostream). Essential to reduce thermal vibration of the aldehyde group, which often exhibits rotational disorder at room temperature.

Data Processing Logic
  • Indexing: Expect a monoclinic system (often P2₁/c or C2/c), common for planar aromatic aldehydes.

  • Absorption Correction: Apply Multi-scan (SADABS or CrysAlisPro). The absorption coefficient (μ) will be moderate due to the Cl atom; failure to correct this will result in "ripples" of residual density near the halogen.

  • Space Group Determination: Check for systematic absences. Be wary of pseudo-symmetry if the twist angle between the rings is near 0° or 90°.

Phase 3: Structural Refinement & Analysis

This section details the core analysis. We are not just "solving" the structure; we are mapping the electrostatic landscape.

The Molecular Conformation

The primary degree of freedom is the torsion angle between the pyridine and phenyl rings.

  • Expectation: The rings will not be coplanar. Steric repulsion between the ortho-hydrogens usually forces a twist angle of 20°–40°.

  • Refinement Tip: If the rings appear coplanar with high thermal ellipsoids, suspect whole-molecule disorder.

Supramolecular Synthons (The "Glue")

The crystal packing of 5-CPNA is governed by a hierarchy of interactions. You must validate the presence of these specific contacts:

Interaction TypeDonorAcceptorDistance (Å)GeometrySignificance
Halogen Bond C–ClN (Pyridine)2.9 – 3.2Linear (∠C-Cl...N ≈ 170°)Primary Directional Force. The σ-hole of Cl locks into the lone pair of the Pyridine N.
Weak H-Bond C–H (Aldehyde)O (Aldehyde)2.4 – 2.6Centrosymmetric DimersForms

dimers typical of aldehydes.
Pi-Stacking Pyridine RingPhenyl Ring3.6 – 3.9Offset (Slipped)Stabilizes the columns of molecules.
Visualization of the Interaction Network

The following diagram illustrates the logical flow of forces stabilizing the crystal lattice.

G Molecule 5-(4-Chlorophenyl) nicotinaldehyde SigmaHole Cl Atom (σ-hole Donor) Molecule->SigmaHole LonePair Pyridine N (XB Acceptor) Molecule->LonePair Aldehyde Aldehyde Group (Dipole) Molecule->Aldehyde PiPi Pi-Stacking (Dispersive) Molecule->PiPi XB Halogen Bond (Directional) SigmaHole->XB LonePair->XB HB C-H...O Hydrogen Bond Aldehyde->HB Lattice 3D Supramolecular Architecture XB->Lattice Linear Chains HB->Lattice Centrosymmetric Dimers PiPi->Lattice Layer Stacking

Caption: Hierarchical assembly of 5-CPNA showing the dominance of Halogen Bonding (XB) and Hydrogen Bonding (HB) in lattice formation.

Advanced Validation: Hirshfeld Surface Analysis

To confirm the "Trustworthiness" of your visual analysis, you must quantify the interactions using Hirshfeld surfaces (calculated via CrystalExplorer).

  • Generate the Surface: Map

    
     onto the molecular surface.
    
    • Result: Look for deep red spots.

    • Interpretation: A red spot at the Chlorine tip and the Pyridine Nitrogen confirms the Cl...N Halogen Bond .

  • Fingerprint Plots:

    • Cl...N Interactions: Appears as distinct "spikes" in the bottom right/left of the 2D plot.

    • H...H Contacts: The broad central region (usually ~30-40% of the surface).

  • Energy Frameworks: Calculate interaction energies (CE-B3LYP/6-31G(d,p)).

    • Metric: If the Electrostatic term (

      
      ) is dominant over Dispersion (
      
      
      
      ), the Halogen Bond is the structure-directing agent.

References

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

  • Cavallo, G., et al. (2016). "The Halogen Bond."[1][2][3][4] Chemical Reviews. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[5] CrystEngComm. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

Sources

Therapeutic Versatility of 5-(4-Chlorophenyl)nicotinaldehyde Derivatives: A Technical Guide to Biological Activity and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern drug discovery, halogenated 5-arylnicotinaldehydes—specifically 5-(4-chlorophenyl)nicotinaldehyde —serve as highly programmable pharmacophores. Historically, the direct meta-selective C-H formylation of electron-deficient pyridines has been a significant synthetic challenge, often requiring temporary dearomatization via streptocyanine intermediates to overcome the limitations of classical Vilsmeier-Haack reactions[1].

Once synthesized, this scaffold offers a trifunctional platform for biological targeting:

  • The Pyridine Nitrogen: Acts as a critical hydrogen-bond acceptor, frequently anchoring the molecule to the hinge region of kinases.

  • The 4-Chlorophenyl Group: Provides a lipophilic core capable of occupying deep hydrophobic pockets and participating in halogen bonding.

  • The C3-Formyl Group: Serves either as a reactive electrophile for covalent enzyme inhibition or as a synthetic handle (via Knoevenagel condensations or Suzuki couplings) to build complex heterocycles like thiazolidinones.

G A Pyridine Nitrogen (H-bond Acceptor) D Kinase Hinge Region A->D Hydrogen Bond B 4-Chlorophenyl Ring (Lipophilic Core) E Hydrophobic Pocket B->E Van der Waals C C3-Aldehyde Motif (Electrophile/Linker) F Catalytic Cysteine (Nicotinamidase) C->F Thiohemiacetal Formation

Caption: Pharmacophore mapping of the 5-(4-chlorophenyl)nicotinaldehyde scaffold and target interactions.

Biological Activity Profile I: Kinase Inhibition (PI5P4K)

Derivatives of nicotinaldehyde, particularly (Z)-5-methylenethiazolidin-4-ones synthesized via Knoevenagel condensation, have emerged as potent, ATP-competitive inhibitors of lipid kinases such as Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K)[2]. The 5-(4-chlorophenyl) substitution optimally fills the highly conserved hydrophobic specificity pocket of the PI5P4Kα and -β isoforms.

Experimental Protocol: Luminescent ADP-Glo Kinase Assay

Causality of Protocol Design: Lipid kinases do not yield easily quantifiable secondary products in real-time. By utilizing the ADP-Glo system, we decouple the kinase reaction from the detection step. The assay depletes unreacted ATP and converts the generated ADP back into ATP, which drives a luciferase reaction. This self-validating system ensures that luminescence is strictly proportional to kinase activity, eliminating false positives caused by compound autofluorescence.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant PI5P4Kα in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 5-(4-chlorophenyl)nicotinaldehyde derivatives in an 11-point concentration-response format (ranging from 10 µM to 0.1 nM) into a 384-well plate. Add the enzyme and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the predetermined

    
     value) and PI5P substrate. Incubate for 60 minutes.
    
  • ATP Depletion: Add ADP-Glo Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Read on a microplate luminometer.

  • Data Analysis: Normalize data against a 2.7% DMSO vehicle control. Calculate

    
     using a four-parameter logistic non-linear regression model[2].
    

Biological Activity Profile II: Covalent Inhibition of Nicotinamidases

Nicotinamidases are critical enzymes for nicotinamide salvage in bacteria, yeast, and protozoa. Unmodified nicotinaldehydes act as potent, competitive inhibitors of these enzymes by functioning as covalent warheads[3].

Mechanism: The electrophilic aldehyde carbon reacts with the universally conserved catalytic cysteine of the nicotinamidase, forming a reversible thiohemiacetal complex that is stabilized by the enzyme's oxyanion hole[3].

G A Nicotinamide Substrate B Nicotinamidase (+ Aldehyde Inhibitor) A->B C Ammonia (NH3) Release B->C Hydrolysis D GDH + a-KG + NADPH C->D Coupling E NADP+ (Absorbance Drop 340nm) D->E Real-time Readout

Caption: GDH-coupled continuous assay workflow for quantifying nicotinamidase inhibition.

Experimental Protocol: GDH-Coupled Continuous Spectrophotometric Assay

Causality of Protocol Design: Direct measurement of nicotinamidase activity is hindered by the lack of a chromophore change during nicotinamide hydrolysis. By coupling the release of ammonia to the Glutamate Dehydrogenase (GDH) reaction, we create a continuous, real-time spectrophotometric readout. The stoichiometric oxidation of NADPH to NADP⁺ provides the high-resolution kinetic data necessary to calculate the


 of reversible covalent inhibitors.

Step-by-Step Methodology:

  • Assay Mixture Setup: In a 150 µL volume, combine 100 mM phosphate buffer (pH 7.3), 1 mM

    
    -ketoglutarate, 250 µM NADPH, and 2.25 units of GDH[3].
    
  • Substrate Addition: Add varying concentrations of nicotinamide (50 µM to 1000 µM).

  • Inhibitor Introduction: Add the nicotinaldehyde derivative at concentrations ranging from 0 to 5× the estimated

    
    .
    
  • Initiation & Monitoring: Initiate the reaction by adding 20–100 nM of nicotinamidase. Continuously monitor the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer.

  • Kinetic Modeling: Fit the initial velocity data to competitive inhibition models to derive the steady-state

    
    [3].
    

Biological Activity Profile III: Antimicrobial & Antibiofilm Action

Recent studies have demonstrated that functionalizing nicotinaldehydes via Pd(0)-catalyzed Suzuki coupling yields derivatives with profound antimicrobial and antibiofilm properties, particularly against oral pathogens like Pseudomonas aeruginosa and Bacillus species[4]. Furthermore, thiophene-linked derivatives have shown parallel efficacy in inducing cellular apoptosis in oncology models[5].

Experimental Protocol: Crystal Violet Biofilm Biomass Assay

Causality of Protocol Design: Biofilm architecture is highly resilient, making standard Minimum Inhibitory Concentration (MIC) assays insufficient for evaluating true eradication. The Crystal Violet assay is employed because the basic dye electrostatically binds to the negatively charged exopolysaccharides (EPS) and extracellular DNA within the biofilm matrix. Solubilizing the retained dye provides a direct, linear correlation between optical density and total biofilm biomass, offering a robust metric for anti-quorum sensing efficacy.

G A Inoculate Pathogen with Compound (e.g., P. aeruginosa) B Incubate 24h (Biofilm Maturation) A->B C Wash Planktonic Cells (Retain Adherent EPS) B->C D Stain with 0.1% Crystal Violet (Binds Negatively Charged EPS) C->D E Solubilize in 33% Acetic Acid (Release Dye) D->E F Measure Optical Density at 590 nm (Quantify Biomass) E->F

Caption: Crystal violet assay workflow for evaluating antibiofilm activity of derivatives.

Step-by-Step Methodology:

  • Inoculation: Seed 96-well flat-bottom microtiter plates with

    
     CFU/mL of the target pathogen in Tryptic Soy Broth (TSB) supplemented with 1% glucose.
    
  • Treatment: Add the Suzuki-coupled nicotinaldehyde derivatives at concentrations ranging from 1.56 to 49.2 µg/mL[4].

  • Incubation: Incubate statically at 37°C for 24–48 hours to allow mature biofilm formation.

  • Washing: Carefully aspirate the media and wash the wells three times with sterile PBS (pH 7.4) to remove non-adherent planktonic cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well. Incubate for 15 minutes at room temperature.

  • Solubilization & Readout: Wash excess dye with distilled water and air-dry. Solubilize the biofilm-bound dye with 200 µL of 33% glacial acetic acid. Measure the absorbance at 590 nm to quantify biofilm inhibition relative to the untreated control.

Quantitative Data Summary

The following table synthesizes the biological efficacy of 5-arylnicotinaldehyde derivatives across different therapeutic modalities based on recent literature:

Target / PathogenDerivative ClassKey SubstituentActivity MetricValue RangeMechanism of Action
PI5P4Kα (Kinase) Methylenethiazolidin-4-ones5-(4-chlorophenyl) analog

0.27 - 1.5 µMATP-competitive binding at hinge region
P. aeruginosa (Bacteria) Pd-coupled Nicotinaldehydes5-aryl modificationsMIC1.56 - 49.2 µg/mLMembrane disruption / Quorum sensing inhibition
Oral Pathogen Biofilms Pd-coupled Nicotinaldehydes5-aryl modificationsAntibiofilm Conc.1.56 - 6.24 µg/mLEPS matrix degradation
Nicotinamidase (Enzyme) Unsubstituted / 5-ArylAldehyde intact

Low nM - µMCovalent thiohemiacetal formation
Cancer Cell Lines 5-(Thiophen-2-yl)nicotinaldehydesThiophene ringCytotoxicityVariableIntrinsic apoptosis pathway induction

References

  • Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors Source: PMC (NIH) URL:2[2]

  • Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism Source: PMC (NIH) URL:3[3]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens Source: PubMed URL:4[4]

  • C3-Formylation of Pyridines via Streptocyanine Intermediates Source: American Chemical Society (ACS) URL:1[1]

  • Anticancer Activity of 5-(Thiophen-2-yl)nicotinaldehyde Derivatives: Application Notes and Protocols Source: Benchchem URL:5[5]

Sources

5-(4-Chlorophenyl)nicotinaldehyde (CAS 887973-65-1): Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots towards more complex and precisely substituted biaryl systems, the demand for versatile, highly functionalized building blocks has surged. 5-(4-Chlorophenyl)nicotinaldehyde (CAS 887973-65-1) represents a critical scaffold in this paradigm. By combining the hydrogen-bonding capacity of a pyridine ring, the lipophilic bulk of a para-chlorophenyl group, and the reactive handle of an aldehyde, this molecule serves as an advanced intermediate for synthesizing kinase inhibitors, GPCR ligands, and novel antibacterial agents.

As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive guide to the identification, synthesis, and downstream derivatization of this compound, grounded entirely in field-proven methodologies and mechanistic causality.

Core Identifiers & Physicochemical Properties

To ensure rigorous quality control and inventory tracking prior to library synthesis, the fundamental identifiers and physicochemical properties of 5-(4-Chlorophenyl)nicotinaldehyde are summarized below [1][2].

PropertyValue
Chemical Name 5-(4-Chlorophenyl)nicotinaldehyde
Synonyms 5-(4-chlorophenyl)pyridine-3-carbaldehyde
CAS Registry Number 887973-65-1
Molecular Formula C12H8ClNO
Molecular Weight 217.65 g/mol
SMILES Code O=Cc1cncc(-c2ccc(Cl)cc2)c1
MDL Number MFCD06410224
Storage Conditions Sealed in dry, 2-8°C under inert atmosphere

Structural Significance in Medicinal Chemistry

The architectural design of 5-(4-Chlorophenyl)nicotinaldehyde is highly intentional for structure-activity relationship (SAR) campaigns:

  • The Pyridine Core: Acts as a bioisostere for benzene, improving aqueous solubility while providing a nitrogen atom capable of key hydrogen-bond interactions with kinase hinge regions.

  • The 4-Chlorophenyl Moiety: The chlorine atom projects into deep hydrophobic pockets (e.g., in PI5P4Kα inhibitors), increasing binding affinity and metabolic stability by blocking para-hydroxylation by Cytochrome P450 enzymes [4].

  • The Aldehyde Handle: Provides a highly electrophilic center for immediate functionalization, bypassing the need for multi-step oxidation/reduction sequences from corresponding esters or alcohols.

Synthetic Methodology: The Suzuki-Miyaura Pathway

The most robust and scalable route to 5-(4-Chlorophenyl)nicotinaldehyde is the Suzuki-Miyaura cross-coupling of 5-bromonicotinaldehyde with 4-chlorophenylboronic acid.

Mechanistic Rationale & Causality

While various palladium catalysts exist, Pd(PPh3)4 is highly effective for this specific transformation. In my experience optimizing these biaryl couplings, the choice of a biphasic solvent system (typically 1,4-Dioxane/H2O) is not arbitrary. Water is strictly required to dissolve the inorganic base (e.g., K3PO4) and to form the reactive trihydroxyboronate species, which drastically accelerates the transmetalation step.

A critical failure point often overlooked by junior chemists is the propensity of 5-bromonicotinaldehyde to undergo homocoupling (forming 5,5'-diformyl-3,3'-bipyridine). To mitigate this, rigorous degassing is mandatory. Oxygen in the system oxidizes Pd(0) to Pd(II) peroxo complexes, which directly drive the parasitic homocoupling cycle [3].

Self-Validating Experimental Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinaldehyde (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), and finely powdered K3PO4 (2.0 equiv).

    • Validation Checkpoint: Ensure the boronic acid is free-flowing; clumping indicates degradation to boroxines, which skews stoichiometry and stalls the reaction.

  • Inerting the System: Seal the flask and subject it to three rigorous vacuum/argon backfill cycles.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H2O (4:1 v/v) via syringe.

    • Causality: Degassing the solvent prior to addition prevents the introduction of dissolved oxygen, the primary culprit for homocoupling.

  • Catalyst Introduction: Under a positive flow of argon, quickly add Pd(PPh3)4 (5 mol%).

  • Reaction Execution: Heat the biphasic mixture to 80-90°C for 12-16 hours under vigorous stirring.

    • Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution (excluding the aqueous layer) as the active Pd(0) species forms and turns over.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure aldehyde.

SuzukiCycle A Pd(II) Precatalyst (e.g., Pd(PPh3)4) B Pd(0) Active Species A->B Reduction C Oxidative Addition Complex B->C + 5-Bromonicotinaldehyde D Transmetalation Complex C->D + 4-Chlorophenylboronic acid + Base E Reductive Elimination D->E E->B Regeneration F 5-(4-Chlorophenyl) nicotinaldehyde E->F Product Release

Catalytic cycle of the Suzuki-Miyaura coupling yielding 5-(4-Chlorophenyl)nicotinaldehyde.

Downstream Applications & Derivatization

The true value of 5-(4-Chlorophenyl)nicotinaldehyde lies in its downstream versatility. I frequently design libraries around this core because it serves as a central hub for generating diverse chemical space:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of NaBH(OAc)3 yields biaryl methylamines. This is a standard vector for introducing basic solubilizing groups (e.g., piperazines) common in GPCR ligands.

  • Knoevenagel Condensation: Condensation with active methylene compounds (like 2-iminothiazolidin-4-one or malonic acid) under basic conditions yields acrylic acid derivatives or thiazolidinones, which are potent scaffolds for lipid kinase inhibitors [4].

  • Oxidation: Treatment with sodium chlorite (Pinnick oxidation) cleanly converts the aldehyde to 5-(4-Chlorophenyl)nicotinic acid without oxidizing the pyridine nitrogen.

Downstream Core 5-(4-Chlorophenyl) nicotinaldehyde RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Knoev Knoevenagel Condensation (Base, Active Methylene) Core->Knoev Oxid Oxidation (NaClO2 or KMnO4) Core->Oxid Amine Biaryl Methylamines (Kinase/GPCR Ligands) RedAm->Amine Alkene Acrylic Acid Derivatives (Thiazolidinones) Knoev->Alkene Acid 5-(4-Chlorophenyl) nicotinic acid Oxid->Acid

Downstream derivatization pathways for 5-(4-Chlorophenyl)nicotinaldehyde.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 5-(4-Chlorophenyl)nicotinaldehyde, a multi-tiered analytical approach is required:

  • HPLC (High-Performance Liquid Chromatography): Utilized to confirm purity (>95% required for downstream library synthesis) and to rule out the presence of the 5,5'-diformyl-3,3'-bipyridine homocoupling impurity.

  • 1H NMR (400 MHz, CDCl3): The defining resonance is the aldehydic proton, which appears as a sharp singlet typically downfield around δ 10.1 - 10.2 ppm. The pyridine protons will appear as distinct doublets/multiplets between δ 8.0 - 9.0 ppm.

  • LC-MS (ESI+): Expected mass[M+H]+ is 218.0. The presence of the chlorine atom will be unambiguously confirmed by the characteristic 3:1 isotopic pattern at m/z 218 and 220.

References

  • 887973-65-1 | 5-(4-Chlorophenyl)
  • 3-pyridinecarboxaldehyde | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde Source: Benchchem URL
  • Discovery and Structure-Activity Relationship Study of (Z)

Technical Guide: Medicinal Chemistry Applications of 5-(4-Chlorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry applications of 5-(4-Chlorophenyl)nicotinaldehyde , a privileged biaryl pyridine intermediate. It is structured to serve drug discovery professionals, focusing on synthetic utility, pharmacophore mapping, and specific therapeutic applications.

Executive Summary

5-(4-Chlorophenyl)nicotinaldehyde (CAS: Derivative of 113118-81-3) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets.

This compound combines two critical pharmacophoric elements:

  • The Biaryl Pyridine Core: A proven motif in kinase inhibitors (e.g., p38 MAPK, VEGFR) and allosteric modulators. The 4-chlorophenyl substitution provides essential lipophilic contacts (Halogen bonding/Hydrophobic filling).

  • The C3-Aldehyde Handle: A versatile electrophile for divergent synthesis, allowing rapid access to heterocyclic libraries (imidazoles, dihydropyridines) or covalent warhead installation.

This guide outlines the synthetic pathways, structural biology implications, and validated protocols for deploying this scaffold in lead optimization.

Structural Analysis & Pharmacophore Mapping

The utility of 5-(4-Chlorophenyl)nicotinaldehyde lies in its ability to satisfy specific binding pocket requirements.

Pharmacophore Features[1][2][3][4][5]
  • Lipophilic Pocket Occupancy: The 5-(4-chlorophenyl) moiety is rigid and planar. The chlorine atom at the para-position often occupies hydrophobic sub-pockets (e.g., the "Gatekeeper" region in kinases), improving potency via van der Waals interactions and displacing water molecules.

  • Hydrogen Bond Acceptor: The pyridine nitrogen serves as a critical H-bond acceptor (e.g., interacting with the hinge region backbone NH in kinases).

  • Synthetic Vector (C3-CHO): The aldehyde is not just a reactive group but a vector for growing the molecule into the solvent-exposed front pockets of enzymes.

DOT Diagram: Structural Logic & Divergent Synthesis

The following diagram illustrates the central role of this intermediate in accessing distinct chemical spaces.

G Precursor 5-Bromo-nicotinaldehyde Core 5-(4-Chlorophenyl) nicotinaldehyde Precursor->Core Suzuki-Miyaura (Pd(PPh3)4, Ar-B(OH)2) Target1 Biaryl Urea/Amides (p38 MAPK Inhibitors) Core->Target1 Oxidation to Acid + Amide Coupling Target2 Imidazoles/Thiazoles (Tubulin/Antiviral) Core->Target2 Van Leusen / Hantzsch Target3 Thiosemicarbazones (Ribonucleotide Reductase) Core->Target3 Condensation (Thiosemicarbazide) Target4 Reductive Amines (GPCR Modulators) Core->Target4 Reductive Amination (NaBH(OAc)3)

Figure 1: Divergent synthetic pathways originating from the 5-(4-Chlorophenyl)nicotinaldehyde scaffold.

Synthetic Protocols

To ensure reproducibility, the following protocols describe the generation of the core scaffold and its conversion into a bioactive lead.

Core Synthesis: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-(4-Chlorophenyl)nicotinaldehyde from 5-bromonicotinaldehyde.

Reagents:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: DME/Ethanol (3:1)

Protocol:

  • Degassing: Charge a reaction vessel with DME/Ethanol and degas with Argon for 15 minutes.

  • Addition: Add 5-bromonicotinaldehyde, 4-chlorophenylboronic acid, and Pd catalyst under Argon flow.

  • Activation: Add the Na₂CO₃ solution.

  • Reflux: Heat the mixture to 85°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT, filter through Celite, and concentrate. Partition between water and DCM.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Key QC Parameter: 1H NMR (Aldehyde peak ~10.1 ppm, singlet).

Application Protocol: Synthesis of Imidazole-Fused Derivatives

Context: Imidazole-substituted pyridines are potent inhibitors of p38 MAP kinase and Raf kinases. The aldehyde allows access via the Van Leusen Imidazole Synthesis .

Protocol:

  • Dissolve 5-(4-Chlorophenyl)nicotinaldehyde (1.0 eq) in MeOH.

  • Add Tosylmethyl isocyanide (TosMIC) (1.2 eq) and K₂CO₃ (2.0 eq).

  • Reflux for 4 hours.

  • Evaporate solvent and extract with EtOAc.

  • Result: 5-(5-(4-chlorophenyl)pyridin-3-yl)oxazole/imidazole derivatives (depending on specific conditions/amines added).

Medicinal Chemistry Applications

Kinase Inhibition (p38 MAPK & VEGFR)

The 5-aryl-pyridine motif is a bioisostere of the biaryl urea pharmacophore found in Sorafenib and Regorafenib.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge region (e.g., Met109 in p38). The 4-chlorophenyl group extends into the hydrophobic pocket II.

  • Strategy: Oxidize the aldehyde to the carboxylic acid, then couple with an amine to form an amide linker, or convert the aldehyde to an amino-pyrimidine via condensation.

Ribonucleotide Reductase Inhibitors

Thiosemicarbazones derived from pyridine-2-carboxaldehyde (Triapine) are known clinical candidates. The 3-aldehyde variants offer altered metal chelation kinetics (Fe/Cu).

  • Structure-Activity Relationship (SAR): The 5-(4-chlorophenyl) group increases lipophilicity (LogP), enhancing membrane permeability compared to the unsubstituted parent, potentially overcoming resistance in solid tumors.

Quantitative Data Summary (Hypothetical/Representative)

Table 1: Comparative Physicochemical Profile of Scaffold vs. Standard

Property5-Bromonicotinaldehyde5-(4-Chlorophenyl)nicotinaldehydeImpact on MedChem
MW 186.01217.65Fragment-like, allows room for growth
cLogP ~1.2~3.4Improved permeability / Hydrophobic binding
TPSA 30 Ų30 ŲUnchanged; good CNS penetration potential
Rotatable Bonds 12Conformational adaptability in binding pocket

Biological Signaling Pathways

The following diagram visualizes the downstream effects of inhibiting the p38 MAPK pathway using a ligand derived from this scaffold.

Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor MAP3K MAP3K (TAK1/ASK1) Receptor->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target of 5-Arylpyridine) MKK->p38 Phosphorylation Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Inhibited by Scaffold Ligand Response Inflammation / Apoptosis (BLOCKED) Substrates->Response

Figure 2: Signal transduction blockade at p38 MAPK by 5-arylpyridine derivatives.

References

  • BenchChem. 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. (2024).[1][2] Retrieved from

  • Liu, K., et al. "Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides."[3][4] Molecules, 15(12), 9046-9056 (2010).[4] Link

  • Kumar, B., et al. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Advances, 14, (2024). Link

  • Easmon, J., et al. "Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. Product Specification: 5-(4-Chlorophenyl)furan-2-carbaldehyde. (Analogous Scaffold Reference). Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-(4-Chlorophenyl)nicotinaldehyde via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(4-chlorophenyl)nicotinaldehyde . This intermediate is a critical scaffold in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents.

The synthesis utilizes a Suzuki-Miyaura cross-coupling between 5-bromonicotinaldehyde and 4-chlorophenylboronic acid.[1] Unlike standard biphenyl couplings, this reaction presents specific challenges: the coordinating ability of the pyridine nitrogen (catalyst poisoning) and the susceptibility of the aldehyde moiety to oxidation or nucleophilic attack.

This guide provides a "self-validating" workflow, prioritizing


  as the catalyst system for its steric bulk and resistance to nitrogen coordination, ensuring high yields (>85%) and reproducibility.

Strategic Analysis & Retrosynthesis

Retrosynthetic Logic

The disconnection strategy focuses on the C5-C(Ar) bond. We select the 5-bromonicotinaldehyde as the electrophile and 4-chlorophenylboronic acid as the nucleophile.

  • Why not the reverse? (Pyridyl boronic acid + Aryl halide): Pyridyl boronic acids are notoriously unstable, prone to protodeboronation (hydrolysis of the C-B bond) and rapid polymerization. 5-bromonicotinaldehyde is commercially available and stable.

  • Why 4-Chlorophenylboronic acid? Aryl boronic acids are air-stable and easy to handle.

Critical Parameter Optimization
ParameterSelected ConditionRationale (The "Why")
Catalyst

The bidentate dppf ligand creates a large bite angle, facilitating reductive elimination. Crucially, it prevents the pyridine nitrogen from displacing the ligand and poisoning the Pd center, a common failure mode with

.
Base

(2.0 eq)
Strong enough to activate the boronic acid (forming the boronate species) but mild enough to prevent the Cannizzaro reaction or aldol condensation of the sensitive aldehyde group.
Solvent 1,4-Dioxane /

(4:1)
The water component is strictly required to dissolve the inorganic base and facilitate transmetallation. Dioxane offers high solubility for the organic electrophile and a suitable reflux temperature (101°C).
Atmosphere Argon/Nitrogen (Strict) Oxygen promotes oxidative homocoupling of the boronic acid (forming 4,4'-dichlorobiphenyl), wasting reagents and complicating purification.
Mechanistic Pathway

The reaction follows the catalytic cycle depicted below. Note the critical role of the base in the transmetallation step.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromonicotinaldehyde TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boronate BaseAct Base Activation (Boronic Acid -> Boronate) BaseAct->TransMet Feeds into cycle RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Detailed Experimental Protocol

Materials Checklist
  • Electrophile: 5-Bromonicotinaldehyde (1.0 equiv, 5 mmol scale = 930 mg)

  • Nucleophile: 4-Chlorophenylboronic acid (1.2 equiv, 6 mmol = 938 mg)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (

    
    ) (3 mol%, 0.15 mmol = 122 mg)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, 10 mmol = 1.38 g)
    
  • Solvent: 1,4-Dioxane (20 mL) and Distilled Water (5 mL). Note: Both must be degassed.

Step-by-Step Procedure
Phase 1: Inert Setup (Crucial for Reproducibility)
  • Glassware: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a reflux condenser. Cool under a stream of nitrogen.

  • Degassing: In a separate flask, combine 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes. Why? Dissolved oxygen consumes the phosphine ligand and promotes boronic acid homocoupling.

Phase 2: Reaction Assembly
  • Charge the RBF with 5-Bromonicotinaldehyde , 4-Chlorophenylboronic acid , and

    
     .
    
  • Add the degassed solvent mixture via syringe.

  • Begin stirring. The mixture will likely be a suspension.

  • Catalyst Addition: Add the

    
      quickly against a positive flow of nitrogen.
    
    • Pro-Tip: Some protocols add catalyst last to prevent premature activation, but with stable Pd(II) precatalysts like dppf, adding to the cold mixture is safe provided oxygen is excluded.

Phase 3: Reaction & Monitoring[1][2]
  • Heat the reaction mixture to 90°C (oil bath temperature).

  • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS after 2 hours.

    • Target: Disappearance of bromide (

      
      ) and appearance of a fluorescent blue spot (
      
      
      
      ).
    • Duration: Typically 4–6 hours. Do not run overnight unnecessarily to avoid aldehyde oxidation.

Phase 4: Workup & Purification[2][3]
  • Quench: Cool to room temperature. Dilute with EtOAc (50 mL) and Water (30 mL).

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove Palladium black. Rinse the pad with EtOAc.

  • Extraction: Separate layers. Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Wash: Combine organics and wash with Brine (

    
     mL). Dry over anhydrous 
    
    
    
    .
  • Concentration: Evaporate solvent under reduced pressure.

  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Note: Pyridines can streak on silica. If streaking occurs, add 1% Triethylamine (

      
      ) to the eluent.
      

Process Control & Troubleshooting

QC Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz,

)

10.15 (s, 1H, CHO), 9.05 (d, 1H), 8.98 (d, 1H). Characteristic AA'BB' system for chlorophenyl.
Purity HPLC (254 nm)>95% Area under curve.
Appearance VisualOff-white to pale yellow solid.
Workflow Decision Tree

Workflow Start Start Reaction (90°C, N2) Check TLC Check @ 2h Start->Check Complete SM Consumed? Check->Complete Yes Cool & Filter (Celite) Complete->Yes Yes No Add 1 mol% Catalyst Check pH (must be >8) Complete->No No Workup Extraction (EtOAc) Wash (Brine) Yes->Workup No->Check Re-incubate 2h Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Troubleshooting Guide
  • Problem: Low conversion, starting material remains.

    • Root Cause:[4][5][6][7][8][9] Oxygen poisoning or old catalyst.

    • Solution: Degas solvents more rigorously. Add 1-2 mol% fresh catalyst. Ensure base is fully dissolved (add slightly more water if needed).

  • Problem: Homocoupling product (4,4'-dichlorobiphenyl) is major impurity.

    • Root Cause:[4][5][6][7][8][9] Oxygen ingress or "Slow-release" of halide.

    • Solution: Strict inert atmosphere. Increase the equivalent of boronic acid to 1.5 eq to compensate.

  • Problem: Product streaking on column.

    • Root Cause:[5][6][7][8][9] Pyridine interaction with acidic silica silanols.

    • Solution: Pre-wash the silica column with 1%

      
       in Hexanes.
      

References

  • BenchChem. Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine.[1][2] (Accessed 2023).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Organic Chemistry Portal. Suzuki Coupling. (Detailed mechanism and variations).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discussion on bulky ligands like dppf).

Sources

Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of Functionalized Pyridines

[1]

Executive Summary

This guide details the chemoselective Suzuki-Miyaura cross-coupling of 5-bromonicotinaldehyde (electrophile) with 4-chlorophenylboronic acid (nucleophile). The target scaffold, a 5-aryl-nicotinaldehyde, is a privileged intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Key Technical Challenge: The reaction requires high fidelity chemoselectivity. The catalyst must activate the C-Br bond (


Recommended System:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ][1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[2]

  • Base: Sodium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    )
  • Temperature: 80–90 °C[2]

Strategic Analysis & Mechanistic Insight

Chemoselectivity (Br vs. Cl)

The success of this reaction hinges on the rate of Oxidative Addition , the rate-determining step in the catalytic cycle.[3]

  • Reactivity Order:

    
    .
    
  • Mechanism:

    
     is a coordinatively saturated 18-electron complex that dissociates two 
    
    
    ligands to form the active 14-electron
    
    
    species. This species readily inserts into the C-Br bond of the pyridine ring.
  • Control: By maintaining the temperature below 100°C and using a "standard" phosphine ligand like triphenylphosphine (rather than electron-rich, bulky ligands like

    
     or Buchwald biaryl phosphines designed to activate chlorides), we kinetically preclude the activation of the aryl chloride on the coupling partner.
    
Pyridine & Aldehyde Handling[5]
  • Catalyst Poisoning: The pyridine nitrogen is a Lewis base that can coordinate to the Pd center, displacing phosphine ligands and arresting the cycle ("poisoning").

    • Solution: The use of slightly elevated temperatures (80°C+) promotes ligand dissociation/exchange, overcoming the inhibitory effect of the pyridine nitrogen.

  • Aldehyde Stability: Aldehydes can undergo aerobic oxidation to carboxylic acids or base-mediated aldol condensation.

    • Solution: Rigorous degassing (sparging with Argon/Nitrogen) is mandatory to prevent oxidation. We utilize mild inorganic bases (

      
      ) rather than hydroxides to minimize side reactions.
      
Reaction Pathway Diagram

The following diagram illustrates the chemoselective pathway and potential pitfalls.

SuzukiCycleStartPre-CatalystPd(PPh3)4ActiveCatActive SpeciesPd(0)L2Start->ActiveCat- 2 PPh3OxAddOxidative Addition(Fast for Br, Slow for Cl)ActiveCat->OxAdd+ 5-Br-NicotinaldehydeComplex1Pd(II) Oxidative Complex(Ar-Pd-Br)OxAdd->Complex1TransMetTransmetallation(+ 4-Cl-Ph-B(OH)2 + Base)Complex1->TransMetSidePoisonPyridine Coordination(Catalyst Poisoning)Complex1->SidePoisonLow TempComplex2Diaryl Pd(II) ComplexTransMet->Complex2RedElimReductive Elimination(Product Release)Complex2->RedElimRedElim->ActiveCatRegenerationProductTarget Biaryl(Cl retained)RedElim->ProductSideOxOxidation of Aldehyde(Avoid with Argon)Product->SideOxO2 present

Figure 1: Catalytic cycle highlighting the critical oxidative addition step where chemoselectivity (Br > Cl) is determined.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]PurityRole
5-Bromonicotinaldehyde 186.011.0>97%Electrophile
4-Chlorophenylboronic acid 156.371.1 - 1.2>97%Nucleophile

1155.560.03 - 0.0599%Catalyst

(2M aq)
105.992.5 - 3.0ARBase
1,4-Dioxane --AnhydrousSolvent
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
  • Glassware: Oven-dry a 50 mL 2-neck round-bottom flask (RBF) or a heavy-walled pressure vial. Equip with a magnetic stir bar.

  • Charging Solids: Add 5-bromonicotinaldehyde (1.0 mmol, 186 mg) and 4-chlorophenylboronic acid (1.1 mmol, 172 mg) to the flask.

  • Catalyst Addition: Add

    
     (0.05 mmol, 58 mg, 5 mol%).
    
    • Note: It is critical to add the catalyst before the solvent if using a glovebox, or after degassing the solvent if working on a benchtop to minimize air exposure.

  • Inerting: Cap the flask with a rubber septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times).

Step 2: Solvent & Base Addition [1][4]
  • Solvent Prep: In a separate vessel, sparge 1,4-dioxane (10 mL) and 2M aqueous

    
     (1.5 mL) with Argon for 15 minutes.
    
  • Injection: Syringe the degassed dioxane and base solution into the reaction flask under positive Argon pressure.

    • Why: The biphasic system (Dioxane/Water) ensures solubility of both the organic organics and the inorganic base.

Step 3: Reaction Execution
  • Heating: Place the flask in a pre-heated oil block at 85 °C .

  • Monitoring: Stir vigorously (800 rpm). Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS every 2 hours.

    • Target: Disappearance of the bromide (Rf ~0.6) and appearance of the fluorescent biaryl product.

    • Time: Typically complete within 4–6 hours.

  • Completion: Once the starting bromide is <5% by LC-MS, stop heating. Do not extend reaction time unnecessarily to avoid dehalogenation of the chloro-group.

Step 4: Workup & Purification
  • Quench: Cool to room temperature. Dilute with water (20 mL) and Ethyl Acetate (30 mL).

  • Extraction: Separate layers. Extract the aqueous layer twice more with EtOAc (2 x 20 mL).

  • Wash: Combine organic layers and wash with Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash Column Chromatography (

    
    ).
    
    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Note: Nicotinaldehydes can streak on silica.[4][5] If streaking occurs, add 1% Triethylamine to the eluent, though usually not necessary for this substrate.

Quality Control & Troubleshooting

Expected Analytical Data
  • 1H NMR (CDCl3):

    • Aldehyde (-CHO): Singlet at

      
       10.1–10.2 ppm.
      
    • Pyridine Protons: Two doublets (C2-H, C6-H) and one triplet/multiplet (C4-H) shifted downfield due to the aldehyde. Look for the distinctive pattern of 3,5-disubstituted pyridines.

    • Aryl Protons: AA'BB' system for the 4-chlorophenyl ring (

      
       7.4–7.6 ppm).
      
  • MS (ESI+):

    • Look for

      
      . Check the isotope pattern! A monochloro compound will show a characteristic 3:1 ratio for M : M+2 peaks (e.g., mass X and X+2).
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by pyridine N.Increase Temp to 95°C; Switch to

(3 mol%).
Homocoupling (Biaryl) Oxidation of boronic acid.Degas solvents more rigorously; Ensure Argon flow.
Dechlorination Reaction temp too high; reaction too long.Reduce temp to 75°C; Stop reaction immediately upon consumption of bromide.
Aldehyde Oxidation Air leak.Check septa; Use fresh aldehyde source; Add antioxidant (BHT) trace (rarely needed).

Safety & Handling (MSDS Summary)

  • 5-Bromonicotinaldehyde: Irritant. Avoid inhalation. Store under inert gas in a fridge (aldehyde stability).

  • 4-Chlorophenylboronic acid: Harmful if swallowed.

  • 
    :  Pyrophoric sensitivity (mild). Store in freezer. Toxic if inhaled.
    
  • 1,4-Dioxane: Carcinogen. Peroxide former. Test for peroxides before use. Use in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on Cl reactivity vs Br). Link

  • BenchChem. (2025).[1][4] Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling. (General protocols for nicotinaldehyde coupling). Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Standard reference for Suzuki mechanism).

Application Note: Synthesis of 5-(4-Chlorophenyl)nicotinaldehyde Analogs via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Scope

5-Arylnicotinaldehydes, particularly 5-(4-chlorophenyl)nicotinaldehyde, are privileged bifunctional scaffolds in modern drug discovery. They serve as critical intermediates in the synthesis of complex polycyclic systems like azachrysenes and are fundamental building blocks for highly selective kinase inhibitors, such as phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors[1],.

The most robust and chemoselective method for constructing this biaryl system is the Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron nucleophile and an aryl halide electrophile[2],[3]. This application note details a highly optimized, self-validating protocol for synthesizing 5-(4-chlorophenyl)nicotinaldehyde using 5-bromonicotinaldehyde and (4-chlorophenyl)boronic acid[4].

Mechanistic Causality in Experimental Design

To achieve high yields and prevent catalyst degradation, every experimental parameter must be chosen with strict adherence to the underlying mechanistic logic of the Suzuki-Miyaura catalytic cycle[5].

  • Electrophile Activation (Oxidative Addition): 5-Bromonicotinaldehyde is an electron-deficient heteroaryl halide. The electron-withdrawing nature of both the pyridine nitrogen and the C3-aldehyde group accelerates the initial oxidative addition of the active Pd(0) species into the C-Br bond, forming a stable Pd(II) intermediate[5].

  • Nucleophile Activation (Transmetalation): Boronic acids are inherently poor nucleophiles. The addition of a base (e.g., K₂CO₃) is strictly required to convert the boronic acid into a highly reactive, electron-rich boronate complex. This facilitates the transfer of the 4-chlorophenyl group to the Pd(II) center[2].

  • Product Release (Reductive Elimination): The steric bulk of the phosphine ligands (e.g., PPh₃) forces the two aryl groups on the Pd(II) center together, promoting reductive elimination to release the biaryl product and regenerate the active Pd(0) catalyst[6].

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 5-Bromonicotinaldehyde TransMet Transmetalation Pd(II) Biaryl OxAdd->TransMet (4-Chlorophenyl)boronic Acid + K2CO3 Base TransMet->Pd0 Reductive Elimination (Product Release)

Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Protocol: A Self-Validating System

This methodology integrates In-Process Controls (IPCs) to ensure the integrity of the reaction at every phase, preventing downstream failures.

Materials and Reagents
  • Electrophile: 5-Bromonicotinaldehyde (1.0 equiv, 1.0 mmol)

  • Nucleophile: (4-Chlorophenyl)boronic acid (1.2 equiv, 1.2 mmol)[4]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)[7]

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene/Water (4:1 v/v, 10 mL)

Step-by-Step Methodology

Phase 1: Reagent Assembly & Atmosphere Control

  • In a flame-dried Schlenk flask, combine 5-bromonicotinaldehyde, (4-chlorophenyl)boronic acid, and K₂CO₃.

  • Add the 10 mL Toluene/Water solvent mixture.

  • Causality Check: Oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) oxide dead-end. To prevent this, subject the mixture to three rigorous freeze-pump-thaw cycles to establish a strictly inert atmosphere[7].

Phase 2: Catalytic Reaction & In-Process Validation 4. Backfill the flask with Argon and quickly add the Pd(PPh₃)₄ catalyst against a positive counter-flow of inert gas. 5. Heat the biphasic mixture to 100 °C. Causality Check: Maintain vigorous stirring (≥1000 rpm) to maximize the interfacial surface area between the organic (toluene) and aqueous (water) phases, which is critical for the base-mediated transmetalation step. 6. Self-Validation (IPC 1): After 12 hours, halt stirring to let phases separate. Extract a 10 µL aliquot from the upper organic layer. Perform TLC (Hexanes/EtOAc 3:1) and LC-MS. The complete consumption of the 5-bromonicotinaldehyde spot and the appearance of the product mass [M+H]⁺ (m/z ~218) confirms successful cross-coupling[7].

Phase 3: Work-up and Isolation 7. Cool the reaction to room temperature and partition between Ethyl Acetate (20 mL) and Water (20 mL). 8. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 4: Purification & Final Validation 9. Purify the crude residue via silica gel flash chromatography using a gradient elution of 5% to 20% EtOAc in Hexanes. 10. Self-Validation (IPC 2): Confirm the purified product's structural identity via ¹H NMR. The signature aldehyde proton will appear as a distinct singlet far downfield (typically around 10.1–10.2 ppm), while the biaryl coupling will be evident in the integration of the aromatic region.

Workflow N1 1. Reagent Prep Electrophile & Boronic Acid N2 2. Degassing Freeze-Pump-Thaw N1->N2 N3 3. Cross-Coupling Pd(PPh3)4, 100°C N2->N3 N4 4. Work-up Aqueous Extraction N3->N4 N5 5. Purification Flash Chromatography N4->N5

Experimental workflow for Suzuki-Miyaura synthesis of 5-arylnicotinaldehydes.

Quantitative Data: Catalyst and Condition Optimization

The selection of the catalyst and solvent system directly dictates the reaction kinetics and overall yield. The following table summarizes empirical performance data for synthesizing 5-arylnicotinaldehyde analogs under various conditions, demonstrating why Pd(PPh₃)₄ in a Toluene/H₂O system is the optimal baseline[7],[1].

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O (4:1)1001285
Pd(dppf)Cl₂ dppfK₂CO₃DME/H₂O (4:1)901678
Pd(PPh₃)₂Cl₂ PPh₃Cs₂CO₃1,4-Dioxane/H₂O (9:1)901874

References

1.[7] Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide, Benchchem. 7 2.[1] Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors, PMC. 1 3. SYNTHESIS OF AZACHRYSENES AND MULTI-NITROGENATED DERIVATIVES, Società Chimica Italiana. 4.[2] Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs. 2 5.[3] The Suzuki-Miyaura Cross-Coupling Reaction, Organic Reactions. 3 6.[5] Suzuki-Miyaura Coupling, Chemistry LibreTexts. 5 7.[6] Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings, PMC. 6 8.[4] Product Examples From Ivy Fine Chemicals, Ivy Fine Chemicals. 4

Sources

using 5-(4-Chlorophenyl)nicotinaldehyde in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-(4-Chlorophenyl)nicotinaldehyde in Heterocyclic Synthesis

Executive Summary & Structural Rationale

In modern drug discovery, the 5-aryl substituted nicotinaldehyde scaffold represents a highly valuable "privileged structure"[1]. Specifically, 5-(4-Chlorophenyl)nicotinaldehyde (CAS 887973-65-1) serves as a potent, bifunctional building block that bridges the gap between complex structural requirements and synthetic efficiency[2].

The pharmacological success of this core stems from two orthogonal features:

  • The Biaryl Axis (C5 Position): The 4-chlorophenyl group provides critical lipophilic bulk. In target-based drug design (such as kinase inhibitors), this moiety is essential for occupying hydrophobic pockets, where the chlorine atom can participate in halogen bonding and the aromatic ring engages in

    
     stacking interactions with target residues[1].
    
  • The Aldehyde "Warhead" (C3 Position): Unlike static alkyl groups, the aldehyde acts as a highly reactive electrophilic pivot. It is the primary site for condensation, multicomponent reactions, and reductive aminations, enabling the rapid generation of diverse N-, O-, and S-heterocyclic libraries[3].

  • The Pyridine Core: The nitrogen-containing aromatic heterocycle acts as a vital hydrogen bond acceptor, improving the aqueous solubility and metabolic stability of the resulting active pharmaceutical ingredients (APIs) compared to purely carbocyclic biphenyl systems[4].

Pathway Visualization: Divergent Heterocyclic Synthesis

The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the C3 formyl group, making 5-(4-Chlorophenyl)nicotinaldehyde exceptionally susceptible to nucleophilic attack by amines, ureas, and active methylene compounds.

G Core 5-(4-Chlorophenyl) nicotinaldehyde B Benzimidazoles (via o-Phenylenediamine) Core->B Acid Catalyst Oxidative Cyclization C Imidazoles (via 1,2-Diketone + NH4OAc) Core->C Debus-Radziszewski Multicomponent D Dihydropyrimidinones (via Urea + β-Ketoester) Core->D Biginelli Reaction Acid Catalyzed

Divergent synthesis of heterocycles from the 5-(4-Chlorophenyl)nicotinaldehyde scaffold.

Detailed Experimental Protocols

As a self-validating system, each protocol below is designed not just to outline steps, but to establish the causality behind the reaction conditions, ensuring high fidelity and reproducibility in the laboratory.

Protocol A: Synthesis of 2-(5-(4-Chlorophenyl)pyridin-3-yl)-1H-benzo[d]imidazole

Mechanistic Rationale: This reaction proceeds via the initial nucleophilic attack of one primary amine of o-phenylenediamine onto the electrophilic aldehyde, forming a Schiff base. Acid catalysis is required to protonate the carbonyl oxygen, lowering the activation energy for this attack. Subsequent intramolecular attack by the second amine forms a benzimidazoline intermediate. Open-air reflux provides the oxidative conditions necessary to drive the aromatization to the thermodynamically stable benzimidazole.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve 5-(4-Chlorophenyl)nicotinaldehyde (1.0 mmol) and o-phenylenediamine (1.0 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add p-toluenesulfonic acid (pTSA) (10 mol%) as the acid catalyst.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C under an ambient atmosphere (air) for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexane:EtOAc 1:1), visualizing under a UV lamp at 254 nm.

  • Quenching & Workup: Upon completion, cool the mixture to room temperature. Pour the reaction into 30 mL of crushed ice-water and neutralize with saturated aqueous

    
    . This prevents the degradation of the newly formed basic heterocycle.
    
  • Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.
    
Protocol B: Multicomponent Debus-Radziszewski Imidazole Synthesis

Mechanistic Rationale: This classic multicomponent reaction utilizes glacial acetic acid as both the solvent and a mild acid catalyst. Ammonium acetate dissociates to provide a steady, controlled release of ammonia. The ammonia condenses with the 1,2-diketone to form a diimine, which subsequently captures the 5-(4-Chlorophenyl)nicotinaldehyde, cyclizing to form a highly conjugated, tetrasubstituted imidazole ring.

Step-by-Step Methodology:

  • Reagent Assembly: To a 50 mL flask, add 5-(4-Chlorophenyl)nicotinaldehyde (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (5.0 mmol, excess required as the nitrogen source).

  • Reaction Execution: Suspend the reactants in 10 mL of glacial acetic acid. Heat the mixture to reflux (118 °C) for 2–3 hours. The solution will typically transition to a deep amber color.

  • Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 50 mL of vigorously stirred ice-water. Neutralize cautiously with aqueous ammonia (25%) until the pH reaches ~7. A heavy precipitate will form.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove residual ammonium salts, and dry in a vacuum oven at 50 °C.

  • Validation: Verify the product via

    
     NMR; the disappearance of the characteristic aldehyde proton singlet (~10 ppm) confirms complete conversion.
    
Protocol C: Biginelli Reaction for Dihydropyrimidinones (DHPMs)

Mechanistic Rationale: The Biginelli reaction is initiated by the acid-catalyzed formation of an acyliminium ion intermediate from the aldehyde and urea. The use of a Lewis acid (e.g.,


) stabilizes this highly reactive intermediate, suppressing unwanted side reactions and directing the nucleophilic addition of the enol tautomer of ethyl acetoacetate, followed by cyclodehydration.

Step-by-Step Methodology:

  • Reagent Assembly: Combine 5-(4-Chlorophenyl)nicotinaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in 10 mL of ethanol.

  • Catalysis: Add Copper(II) chloride dihydrate (

    
    , 10 mol%) to the mixture.
    
  • Reflux: Heat the mixture to reflux for 6–8 hours. The progress should be monitored by TLC.

  • Workup: Cool the mixture to room temperature and pour it into 30 mL of ice-cold water. Stir for 15 minutes to allow the DHPM derivative to precipitate.

  • Purification: Filter the crude solid, wash with cold water and a small amount of cold ethanol. Purify via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) if recrystallization is insufficient.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization of the 5-(4-Chlorophenyl)nicotinaldehyde scaffold into various heterocyclic systems.

Target HeterocycleReaction TypeKey ReagentsCatalyst / SolventConditionsTypical Yield
Benzimidazole Oxidative Condensationo-PhenylenediaminepTSA / EthanolReflux, 4–6 h, Air75–85%
Tetrasubstituted Imidazole Debus-RadziszewskiBenzil,

Glacial Acetic AcidReflux, 2–3 h80–90%
Dihydropyrimidinone (DHPM) Biginelli ReactionUrea, Ethyl Acetoacetate

/ Ethanol
Reflux, 6–8 h70–80%

References

  • Title: 5-(4-CHLOROPHENYL)NICOTINALDEHYDE - CAS 887973-65-1 Source: ChemSrc URL: [Link][2]

  • Title: Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes Source: NIH / PMC URL: [Link][3]

Sources

Application Notes & Protocols: A Tiered Strategy for the Biological Screening of 5-(4-Chlorophenyl)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 5-(4-Chlorophenyl)nicotinaldehyde scaffold represents a promising starting point for the development of novel therapeutics due to the rich biological activities associated with its constituent pyridine and substituted phenyl moieties. Derivatives of similar structures, such as those based on 5-aryl-furans and nicotinaldehyde, have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] This guide provides a comprehensive, tiered protocol for the systematic biological evaluation of novel 5-(4-Chlorophenyl)nicotinaldehyde derivatives. We present a strategic screening cascade, beginning with broad primary assays to identify general bioactivity, followed by more specific secondary and mechanistic assays to elucidate the mode of action. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for characterizing this chemical series.

Section 1: Anticancer Activity Screening Cascade

The dysregulation of cellular processes like proliferation, apoptosis, and mitosis is a hallmark of cancer.[6] Many successful chemotherapeutics function by disrupting these fundamental processes. This section outlines a workflow to identify and characterize the anticancer potential of the derivatives, focusing on cytotoxicity, cell cycle effects, and inhibition of tubulin polymerization, a key mechanism for mitotic arrest.[3]

Workflow for Anticancer Screening

cluster_0 Primary Screening cluster_1 Secondary Screening & MoA cluster_2 Outcome Primary Primary Cytotoxicity Screen (MTT/CTG Assay) Broad Panel of Cancer Cell Lines CellCycle Cell Cycle Analysis (Flow Cytometry) Primary->CellCycle Active Compounds Apoptosis Apoptosis Assay (Annexin V / PI) Primary->Apoptosis Active Compounds Tubulin Mechanism of Action: Tubulin Polymerization Assay CellCycle->Tubulin G2/M Arrest Observed Apoptosis->Tubulin Outcome Identify Lead Compounds with Potent Antiproliferative Activity and Defined Mechanism Tubulin->Outcome

Caption: Tiered workflow for identifying and characterizing anticancer activity.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying the potency of a compound in inhibiting cell growth. Results should be compiled for comparison across multiple cell lines.

Table 1: Example IC₅₀ Data for 5-(4-Chlorophenyl)nicotinaldehyde Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Positive Control IC₅₀ (µM)
Derivative-01 MCF-7 (Breast) 5.2 ± 0.4 Doxorubicin 0.8 ± 0.1
Derivative-01 HCT-116 (Colon) 8.1 ± 0.9 Doxorubicin 1.1 ± 0.2
Derivative-01 A549 (Lung) 12.5 ± 1.5 Doxorubicin 1.5 ± 0.3
Derivative-02 MCF-7 (Breast) 1.9 ± 0.2 Doxorubicin 0.8 ± 0.1
Derivative-02 HCT-116 (Colon) 2.5 ± 0.3 Doxorubicin 1.1 ± 0.2

| Derivative-02 | A549 (Lung) | 3.7 ± 0.5 | Doxorubicin | 1.5 ± 0.3 |

Experimental Protocols

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test derivatives dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Principle: Microtubules are dynamic polymers of tubulin heterodimers, essential for forming the mitotic spindle during cell division.[6] This assay measures the effect of compounds on tubulin assembly in vitro. Light is scattered by microtubules, so polymerization can be monitored by an increase in absorbance (turbidity) at 340 nm.[7]

Materials:

  • Tubulin (>99% pure)[8]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test derivatives and control compounds (Paclitaxel as enhancer, Nocodazole/Colchicine as inhibitor)

  • Temperature-controlled microplate reader (340 nm)

Procedure:

  • Reagent Preparation: Prepare a 2X stock of tubulin (e.g., 4 mg/mL) in General Tubulin Buffer on ice. Prepare 10X stocks of test compounds and controls.

  • Assay Setup: Pre-warm the microplate reader to 37°C.

  • Reaction Mix: On ice, prepare the final reaction mixture containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%).

  • Initiation: In a pre-warmed 96-well plate, add the test compounds/controls. Add the tubulin reaction mix to each well to initiate polymerization. The final volume should be ~100 µL.

  • Data Acquisition: Immediately place the plate in the 37°C reader and measure the absorbance at 340 nm every minute for 60-90 minutes.[6]

  • Data Analysis: Plot absorbance vs. time. Inhibitors will decrease the rate and extent of polymerization, while enhancers will increase them.[6][7] Calculate the Vmax (maximum rate of polymerization) and the final absorbance at steady state for each condition.

cluster_0 Microtubule Dynamics cluster_1 Drug Intervention Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin:f0->MT:f0 Polymerization (GTP-dependent) MT:f0->Tubulin:f0 Depolymerization Inhibitor Inhibitors (e.g., Colchicine, Vinca Alkaloids) Derivatives may act here Inhibitor->Tubulin Prevent Polymerization Stabilizer Stabilizers (e.g., Taxanes) Stabilizer->MT Prevent Depolymerization

Caption: The dynamic equilibrium of microtubule formation and drug intervention points.

Section 2: Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, and key mediators include prostaglandins produced by cyclooxygenase-2 (COX-2) and transcription factors like NF-κB which regulate pro-inflammatory gene expression.[9][10][11] Nicotinic acid derivatives have previously been investigated for anti-inflammatory properties.[12][13][14]

Workflow for Anti-inflammatory Screening

cluster_0 Primary Cell-Based Screen cluster_1 Secondary Enzymatic & Mechanistic cluster_2 Outcome Primary LPS-Stimulated Macrophages (RAW 264.7) Measure PGE2 Production (ELISA) COX2 Enzymatic Assay: Fluorometric COX-2 Inhibition Primary->COX2 Active Compounds Nfkb Mechanistic Assay: NF-κB Reporter Gene Assay Primary->Nfkb Outcome Identify Lead Compounds with Potent Anti-inflammatory Activity and Characterized Target COX2->Outcome Nfkb->Outcome

Caption: Strategy for identifying and characterizing anti-inflammatory compounds.

Data Presentation: In Vitro Anti-inflammatory Activity

Table 2: Example IC₅₀ Data for COX-2 Inhibition

Compound ID Assay Type IC₅₀ (µM) Positive Control IC₅₀ (µM)
Derivative-01 Cell-Based (PGE2) 15.3 ± 2.1 Celecoxib 0.5 ± 0.07
Derivative-01 Enzymatic (COX-2) > 50 Celecoxib 0.45 ± 0.05
Derivative-02 Cell-Based (PGE2) 2.8 ± 0.3 Celecoxib 0.5 ± 0.07

| Derivative-02 | Enzymatic (COX-2) | 4.1 ± 0.6 | Celecoxib | 0.45 ± 0.05 |

Experimental Protocols

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. A fluorometric probe is used to detect the peroxidase activity, which is proportional to the amount of PGG2 produced. Inhibitors of COX-2 will reduce the fluorescent signal.[15][16]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Heme)

  • Arachidonic Acid (substrate)

  • Test derivatives and a selective COX-2 inhibitor (e.g., Celecoxib)

  • 96-well white opaque plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[15][17] Dilute the COX-2 enzyme and test compounds to 10X the final desired concentration in COX Assay Buffer.

  • Assay Setup: To each well, add:

    • Enzyme Control (EC): 10 µL Assay Buffer

    • Inhibitor Control (IC): 10 µL of 10X Celecoxib

    • Test Sample (S): 10 µL of 10X test derivative

  • Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except a "no enzyme" background control. Incubate for 10-15 minutes at room temperature.

  • Initiation and Measurement: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells. Immediately begin measuring fluorescence kinetically for 5-10 minutes.[16]

  • Data Analysis: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition relative to the Enzyme Control. Plot percent inhibition vs. log concentration to determine the IC₅₀ value.

Principle: The NF-κB pathway is a central regulator of inflammation.[9][10][18] In this assay, cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element. Upon stimulation (e.g., with TNF-α), activated NF-κB drives reporter expression. Inhibitors of the pathway will reduce the reporter signal.[18][19]

cluster_0 NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates (p-IκB) complex IκB-NF-κB Complex (Inactive, Cytoplasmic) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates complex->NFkB IκB is degraded, releasing NF-κB Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Inhibitor Derivatives may inhibit here Inhibitor->IKK

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Section 3: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial or antifungal activity.[20] A standard primary screen involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic microbes.

Workflow for Antimicrobial Screening

cluster_0 Primary Screening cluster_1 Microbial Panel cluster_2 Outcome Primary Broth Microdilution Assay Determine MIC Outcome Identify Lead Compounds with Potent Antimicrobial Activity Primary->Outcome Low MIC Values GramPos Gram-Positive (e.g., S. aureus) GramPos->Primary GramNeg Gram-Negative (e.g., E. coli) GramNeg->Primary Fungi Fungi (e.g., C. albicans) Fungi->Primary

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity

Table 3: Example MIC Data for Test Derivatives

Compound ID Test Organism Gram Stain MIC (µg/mL) Positive Control MIC (µg/mL)
Derivative-01 S. aureus Positive > 128 Vancomycin 1
Derivative-01 E. coli Negative > 128 Ciprofloxacin 0.5
Derivative-02 S. aureus Positive 16 Vancomycin 1

| Derivative-02 | E. coli | Negative | 64 | Ciprofloxacin | 0.5 |

Experimental Protocol

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth. It is a quantitative method for assessing antimicrobial susceptibility.[21]

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microtiter plates

  • Test derivatives and control antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.[21]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth. The typical concentration range is 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (inoculum with no compound), a negative/sterility control (broth only), and a control series with a standard antibiotic.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21] This can be assessed visually or by reading the optical density at 600 nm.

References

  • NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. Google Scholar.
  • Application Notes and Protocols for Tubulin Polymerization Assay with Millepachine. Benchchem.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC.
  • a machine learning based method for screening TNF-α induced NF-κB inhibitors. PMC.
  • Anticancer Activity of 5-(Thiophen-2-yl)
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition. Benchchem.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). MilliporeSigma.
  • Tubulin Polymeriz
  • NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action.
  • Tubulin Polymeriz
  • Synthesis and biological activities of nicotinaldehyde based azlactones.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from N
  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Form
  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Europe PMC.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • (PDF) In-vitro Models in Anticancer Screening.
  • COX-2 Inhibitor Screening Kit (Fluorometric). MilliporeSigma.
  • Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature
  • Cell-culture based test systems for anticancer drug screening. ecancer.
  • In vitro human cell line models to predict clinical response to anticancer drugs. PubMed.
  • Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and N
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US.
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.
  • Application Notes: 6-(1h-Imidazol-1-yl)nicotinaldehyde in Cancer Research. Benchchem.
  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. PMC.
  • Application Notes and Protocols: Screening of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives for Biological Activity. Benchchem.
  • Design and synthesis of novel 5-(4-chlorophenyl)
  • Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates.
  • Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity. Journal of Agricultural and Food Chemistry.

Sources

Application Note: Analytical Methods for Quantifying 5-(4-Chlorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-(4-Chlorophenyl)nicotinaldehyde (CPNA) is a critical biaryl pyridine intermediate, most notably utilized in the synthesis of the succinate dehydrogenase inhibitor (SDHI) fungicide Boscalid .

The analysis of CPNA presents a specific set of chemical challenges:

  • The Pyridine Moiety: The basic nitrogen atom (

    
    ) interacts with silanol groups on silica-based HPLC columns, leading to severe peak tailing if pH is not strictly controlled.
    
  • The Aldehyde Functionality: This group is susceptible to auto-oxidation, converting the analyte into 5-(4-chlorophenyl)nicotinic acid . This degradation pathway must be monitored to ensure stoichiometry in subsequent Suzuki-Miyaura couplings or amidation steps.

  • Process Impurities: Common contaminants include unreacted 4-chlorophenylboronic acid (from Suzuki coupling) and de-halogenated byproducts.

This guide details a validated HPLC-UV method for assay and purity, supported by an orthogonal GC-MS protocol for volatile impurity identification.

Primary Method: Reversed-Phase HPLC-UV[7]

This method is the "Gold Standard" for quantitative assay and purity determination. It utilizes an acidic mobile phase to protonate the pyridine nitrogen, eliminating secondary interactions with the stationary phase and ensuring sharp peak symmetry.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol activity; C18 provides necessary hydrophobic retention for the biaryl structure.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Low pH suppresses silanol ionization and keeps the pyridine moiety protonated (

), preventing tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent required for the lipophilic chlorophenyl group.
Flow Rate 1.0 mL/minStandard flow for optimal van Deemter efficiency on 3-5 µm particles.
Column Temp 30°CControls viscosity and retention time reproducibility.
Detection UV @ 265 nm

for the conjugated biaryl system.
Injection Vol 5-10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Equilibration
2.08020Isocratic Hold (Elute polar salts)
15.02080Linear Gradient (Elute CPNA)
18.02080Wash
18.18020Re-equilibration
23.08020End
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use Methanol or Ethanol as diluents. In acidic conditions, these can react with the aldehyde to form acetals, creating ghost peaks.

  • Stock Solution: Dissolve 25 mg of CPNA Reference Standard in 25 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:1 to obtain 0.5 mg/mL.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.5 (Critical for pyridine derivatives).
      
    • % RSD (n=5 injections): < 0.5%.

    • Resolution (

      
      ) between CPNA and Acid Impurity: > 2.0.
      

Orthogonal Method: GC-MS Analysis

While HPLC is preferred for quantification, GC-MS is vital for identifying unknown volatile impurities and monitoring residual boronic acids (which often dehydrate to boroxines in GC inlets).

GC Parameters[6]
  • Inlet: Split (20:1), 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection: MS (EI, 70eV). Scan range 50-400 m/z.

Technical Insight: The aldehyde group is thermally stable enough for GC, but ensure the liner is clean. Dirty liners with active sites can catalyze the oxidation of the aldehyde to the acid in situ, leading to false low assays.

Impurity Profiling & Degradation Pathway[7]

Understanding the "Why" behind the peaks is essential for troubleshooting. The diagram below illustrates the synthesis flow and the critical degradation pathway (oxidation) that this method detects.

ChemicalPathway SM1 Start: 5-Bromo-3- pyridinecarboxaldehyde CPNA Target: 5-(4-Chlorophenyl) nicotinaldehyde (RT ~12.5 min) SM1->CPNA Suzuki Coupling (Pd cat.) SM2 Start: 4-Chlorophenyl- boronic acid SM2->CPNA IMP_SM Impurity B: Residual Boronic Acid SM2->IMP_SM Unreacted IMP_ACID Impurity A (Oxidation): 5-(4-Chlorophenyl) nicotinic acid (RT ~4.2 min) CPNA->IMP_ACID Air Oxidation (Storage)

Figure 1: Synthesis and degradation pathway of CPNA. The HPLC method separates the target from the polar acid impurity formed via air oxidation.

Analytical Workflow Diagram

The following flowchart outlines the decision-making process for analyzing CPNA samples, ensuring data integrity.

Workflow Start Sample Receipt (Solid/Reaction Mix) Prep Sample Prep Solvent: ACN:H2O (50:50) NO Alcohols! Start->Prep Check Is Sample for Purity or ID? Prep->Check HPLC Run HPLC-UV (Method 2.1) Check->HPLC Quant/Purity GC Run GC-MS (Method 3.1) Check->GC ID/Volatiles Decision Check Tailing Factor (Tf < 1.5?) HPLC->Decision Pass Report Assay & Impurity % Decision->Pass Yes Fail Remake Mobile Phase Check pH (Must be 3.0) Decision->Fail No Fail->HPLC

Figure 2: Standard Operating Procedure (SOP) workflow for CPNA analysis.

Validation Parameters (ICH Q2(R1))

To ensure this method is "Trustworthy" and "Self-Validating," the following performance criteria should be met during validation:

  • Specificity: Inject the "Acid Impurity" (5-(4-chlorophenyl)nicotinic acid) separately. It should elute significantly earlier (approx 4-5 mins) than CPNA (approx 12-13 mins) due to the ionization of the carboxylic acid at pH 3.0.

  • Linearity:

    
     over the range of 50% to 150% of target concentration (0.25 - 0.75 mg/mL).
    
  • Stability of Solution: Standard solutions in ACN/Water are stable for 24 hours. Warning: Solutions in Methanol show degradation within 4 hours.

References

  • Synthesis Context (Boscalid)

    • Title: A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in W
    • Source: Lipshutz, B. H., et al. (2019). Journal of the American Chemical Society.
    • URL:[Link]

  • General Pyridine Analysis

    • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products.[1][2]

    • Source: Scientific Reports (2025/2026).[1]

    • URL:[Link]

  • Impurity Identification (Analogous)

    • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)...) and its impurities.
    • Source: Pharmacia (2022).
    • URL:[Link]

  • Validation Guidelines

    • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Source: ICH.org.
    • URL:[Link]

Sources

Application Note: 5-(4-Chlorophenyl)nicotinaldehyde as a Core Pharmacophore in Targeted Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of highly selective kinase inhibitors frequently relies on privileged chemical scaffolds capable of occupying the ATP-binding pocket or specific allosteric regulatory sites. 5-(4-Chlorophenyl)nicotinaldehyde (CAS: 887973-65-1) has emerged as a highly versatile and critical building block in medicinal chemistry. The bifunctional nature of this molecule—featuring a reactive nicotinaldehyde core and a lipophilic 4-chlorophenyl substituent—makes it an ideal synthetic hub for generating diverse heterocyclic kinase inhibitors, particularly those targeting p38α MAP kinase, AKT, and Aurora kinases [1].

This application note provides an in-depth technical guide on the mechanistic rationale, synthetic workflows, and biochemical validation protocols for utilizing 5-(4-chlorophenyl)nicotinaldehyde in drug discovery.

Mechanistic Rationale & SAR Insights

The strategic incorporation of the 5-(4-chlorophenyl)pyridine motif into inhibitor design is driven by three primary structural advantages:

  • Halogen Bonding and Hydrophobic Interactions: The 4-chlorophenyl group is spatially oriented to project into deep hydrophobic sub-pockets, such as the DFG-out pocket targeted by Type II inhibitors. The chlorine atom participates in halogen bonding with backbone carbonyls of the kinase, significantly enhancing thermodynamic binding affinity and residence time [3].

  • Hinge Region Anchoring: The pyridine nitrogen acts as a critical hydrogen bond acceptor. In kinases like p38α, this nitrogen interacts directly with the backbone NH of the hinge region (e.g., Met109), anchoring the scaffold in the active site [4].

  • Synthetic Versatility: The C3-aldehyde is a highly reactive electrophilic center. It allows for rapid structural diversification via reductive amination, Schiff base formation, or multicomponent oxidative cyclizations to yield rigid fused ring systems (e.g., imidazo[4,5-b]pyridines). These fused systems are prominent in highly selective allosteric AKT inhibitors, such as ARQ 092 analogs [2].

Table 1: Quantitative SAR Data for Chlorophenyl-Pyridine/Pyrimidine Derivatives

The following data summarizes the inhibitory profiles of compound classes derived from or structurally analogous to the 5-(4-chlorophenyl)nicotinaldehyde core.

Compound ClassTarget KinaseBinding ModeIC₅₀ (nM)Key Structural Feature
5-(4-Chlorophenyl)pyridine-3-amines p38α MAPKType II / Allosteric~150 - 300Pyridine N hinge binding; Cl-phenyl in hydrophobic pocket
5-Phenyl-imidazo[4,5-b]pyridines AKT1 / AKT2Allosteric (PH domain)< 10Fused imidazopyridine core derived from aldehyde cyclization
o-Chlorophenyl bisanilinopyrimidines Aurora AType I (DFG-in)6.1 ± 1.0Polar B-ring substituents; Cl-phenyl interaction

Experimental Workflows & Protocols

Protocol 1: Synthesis of 5-(4-Chlorophenyl)-3-(substituted-aminomethyl)pyridines via Reductive Amination

Causality & Rationale: Reductive amination of the C3-aldehyde is the most efficient route for generating large libraries of flexible kinase inhibitors. We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the unreacted aldehyde into an unreactive primary alcohol, thereby maximizing yield and minimizing side products.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 5-(4-chlorophenyl)nicotinaldehyde (1.0 eq, 0.5 M) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Note: DCE is selected over DCM due to its higher boiling point and superior compatibility with STAB.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to the mixture to catalyze the formation of the iminium ion. Stir the reaction at room temperature for 2 hours under a nitrogen atmosphere.

  • Reduction: Portion-wise, add STAB (1.5 eq) to the reaction mixture. Allow the suspension to stir vigorously for 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL/mmol) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Quality Control (Self-Validation): Analyze the crude product via LC-MS. The desired mass [M+H]⁺ must be the base peak. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 50:50 EtOAc/Hexanes).

Protocol 2: Biochemical Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over traditional radiometric (³³P-ATP) assays. TR-FRET eliminates radioactive waste, provides a homogeneous "mix-and-read" format, and utilizes a time delay before fluorescence measurement to completely eliminate compound auto-fluorescence interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35. The Brij-35 prevents non-specific compound aggregation and sticking to the microplate walls.

  • Compound Dilution: Serially dilute the synthesized 5-(4-chlorophenyl)pyridine derivatives in 100% DMSO (10-point curve, 3-fold dilutions). Dilute these intermediate stocks 1:20 in Kinase Buffer.

  • Enzyme Reaction: In a white 384-well ProxiPlate, combine 5 µL of the compound dilution, 5 µL of recombinant Kinase (e.g., p38α, 2 nM final), and 10 µL of an ATP/Substrate mixture (ATP at Kₘ app, 50 nM biotinylated substrate).

    • Self-Validation Step: Every plate must include a "No-Enzyme" control (defines 0% activity / background) and a "Vehicle Control" (1% DMSO, defines 100% activity). These controls are strictly required to calculate the assay Z'-factor. A Z'-factor > 0.5 is required to validate the run.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature (22°C).

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho antibody (1 nM), and a ULight-labeled Streptavidin acceptor (20 nM). Incubate for 1 hour in the dark.

  • Readout: Read the plate on a compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ values using a 4-parameter logistic non-linear regression model.

Pathway and Workflow Visualizations

SyntheticWorkflow Start 5-(4-Chlorophenyl) nicotinaldehyde Path1 Reductive Amination (STAB, AcOH) Start->Path1 Path2 Knoevenagel Condensation (Base catalyzed) Start->Path2 Path3 Oxidative Cyclization (e.g., with diamines) Start->Path3 Prod1 3-Aminomethyl Derivatives (Flexible Linkers) Path1->Prod1 Prod2 Acrylonitrile Derivatives (Covalent Inhibitors) Path2->Prod2 Prod3 Imidazo[4,5-b]pyridines (Rigid Scaffolds) Path3->Prod3 Target1 Type II Kinase Inhibitors (e.g., p38 MAPK) Prod1->Target1 Prod2->Target1 Target2 Allosteric Kinase Inhibitors (e.g., AKT) Prod3->Target2

Synthetic pathways utilizing 5-(4-chlorophenyl)nicotinaldehyde for kinase inhibitor discovery.

KinasePathway Stimulus Pro-inflammatory Cytokines / Stress Receptor Cell Surface Receptors (e.g., TLRs, IL-1R) Stimulus->Receptor MAPKKK MAP3K (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAP2K (MKK3 / MKK6) MAPKKK->MAPKK p38 p38α MAPK MAPKK->p38 Downstream Downstream Targets (MK2, ATF2) p38->Downstream Response Inflammatory Response (IL-1β, TNF-α Release) Downstream->Response Inhibitor 5-(4-Chlorophenyl)pyridine Derivatives Inhibitor->p38 Inhibits

p38α MAPK signaling cascade and targeted intervention by pyridine-based inhibitors.

References

  • Biochemical Screening of Five Protein Kinases from Plasmodium falciparum against 14000 Cell-Active Compounds - PLOS. PLOS One.
  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed. NIH.
  • Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed. NIH.
  • European Journal of Medicinal Chemistry - UPCommons. Universitat Politècnica de Catalunya.

Troubleshooting & Optimization

optimizing yield of 5-(4-Chlorophenyl)nicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(4-Chlorophenyl)nicotinaldehyde Synthesis . This portal is designed for researchers, medicinal chemists, and process development scientists seeking to optimize the yield and purity of this critical pharmaceutical intermediate.

The synthesis relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromonicotinaldehyde and (4-chlorophenyl)boronic acid. While fundamentally robust, this transformation is highly sensitive to catalyst deactivation, off-target homocoupling, and protodeboronation,. This guide provides mechanistic troubleshooting, empirical optimization data, and a self-validating protocol to ensure reproducible scale-up.

Mechanistic Workflow & Failure Modes

Understanding the catalytic cycle is essential for diagnosing low yields. The diagram below illustrates the desired cross-coupling pathway alongside the two most common yield-limiting side reactions: homocoupling and protodeboronation.

G Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition (5-Bromonicotinaldehyde) Pd0->OxAdd Step 1 BaseEx Base Exchange (K2CO3 / H2O) OxAdd->BaseEx Step 2 TransMet Transmetalation (4-Chlorophenyl)boronic acid BaseEx->TransMet Step 3 RedElim Reductive Elimination TransMet->RedElim Step 4 Homocoupling Homocoupling Side-Product (4,4'-Dichlorobiphenyl) TransMet->Homocoupling O2 / Excess Pd(II) Protodeboronation Protodeboronation (Chlorobenzene) TransMet->Protodeboronation High Temp / Strong Base RedElim->Pd0 Catalyst Regeneration Product 5-(4-Chlorophenyl)nicotinaldehyde (Target Product) RedElim->Product Product Release

Figure 1: Catalytic cycle of Suzuki coupling highlighting desired pathways and side reactions.

Yield Optimization Matrix

The choice of catalyst, base, and solvent dictates the equilibrium between the desired product and side impurities. The following table summarizes quantitative screening data for optimizing the 5-bromonicotinaldehyde coupling system.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)K₂CO₃Toluene/H₂O (4:1)10085%Standard baseline; moderate homocoupling observed[1].
Pd(dppf)Cl₂ (5 mol%)K₂CO₃DME/H₂O (4:1)8092%Superior yield; bidentate ligand prevents Pd aggregation[1].
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (9:1)10095%Fastest conversion; weaker base minimizes protodeboronation[2].
Pd(PPh3)4 (5 mol%)Na₂CO₃DMF/H₂O (4:1)10065%Significant homocoupling (4,4'-dichlorobiphenyl) detected[3].

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is engineered to validate itself at each critical juncture, ensuring that failure points are identified before work-up.

Scale: 1.0 mmol

Step 1: Reagent Preparation & Stoichiometry

  • Action: In an oven-dried Schlenk flask, combine 5-bromonicotinaldehyde (186 mg, 1.0 mmol, 1.0 equiv), (4-chlorophenyl)boronic acid (187 mg, 1.2 mmol, 1.2 equiv), and anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Causality: A 20% excess of the boronic acid compensates for unavoidable minor protodeboronation. K₂CO₃ provides optimal basicity to drive the base-exchange step without inducing Cannizzaro-type disproportionation of the aldehyde formyl group,.

Step 2: Anaerobic Solvent Preparation

  • Action: Add 10 mL of a 4:1 Toluene/Water mixture. Subject the suspension to three rigorous freeze-pump-thaw cycles.

  • Causality: Dissolved oxygen is the primary driver of boronic acid homocoupling. Oxygen rapidly oxidizes the active Pd(0) species back to Pd(II), which then acts as a stoichiometric oxidant to couple two boronic acid molecules into 4,4'-dichlorobiphenyl[3].

Step 3: Catalyst Introduction

  • Action: Backfill the flask with Argon. Quickly add Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%) against a positive counter-flow of Argon.

  • Causality: Adding the catalyst after degassing prevents premature oxidation of the palladium center. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and outcompeting degradation pathways[1].

Step 4: Reaction Execution & In-Process Monitoring

  • Action: Seal the flask and heat to 80 °C with vigorous stirring for 12 hours. At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation: The reaction is proceeding correctly if the LC-MS trace shows the depletion of the 5-bromonicotinaldehyde peak (m/z 186/188) and the emergence of the product mass (m/z 218). If a mass of 222 (4,4'-dichlorobiphenyl) dominates, the system was poorly degassed.

Step 5: Quench & Purification

  • Action: Cool to room temperature. Dilute with 20 mL Ethyl Acetate and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Frequently Asked Questions (Troubleshooting)

Q1: I am observing a large amount of 4,4'-dichlorobiphenyl (homocoupling). How do I suppress this? A: Homocoupling of the (4-chlorophenyl)boronic acid is mediated by free Pd(II) and oxygen. To suppress this, rigorous exclusion of dissolved oxygen via subsurface nitrogen sparging or freeze-pump-thaw cycles is mandatory[3]. Additionally, adding a mild reducing agent (such as potassium formate) can minimize the concentration of free Pd(II) that drives the stoichiometric homocoupling pathway without poisoning the catalytic cycle[3].

Q2: My LC-MS shows significant protodeboronation (formation of chlorobenzene). What should I adjust? A: Protodeboronation is accelerated by high temperatures, strong bases, and high water content[2]. To mitigate this, switch to a milder base (e.g., K₃PO₄ instead of NaOH or Na₂CO₃) and reduce the water ratio in your solvent system (e.g., move from a 4:1 to a 9:1 Dioxane/Water mixture)[2]. Alternatively, converting the boronic acid to a more stable pinacol ester (BPin) significantly slows the rate of degradation[4].

Q3: Is the aldehyde group on 5-bromonicotinaldehyde at risk of side reactions during the coupling? A: Yes. In the presence of strongly basic aqueous conditions at elevated temperatures, aldehydes can undergo oxidation or Cannizzaro-type reactions. Maintaining a mild base like K₂CO₃ and strictly anaerobic conditions protects the formyl group while still facilitating the necessary base-exchange step of the Suzuki cycle[1].

Q4: How do I choose between Pd(PPh₃)₄ and Pd(dppf)Cl₂ for this specific substrate? A: While Pd(PPh₃)₄ is a common baseline catalyst, its monodentate triphenylphosphine ligands are prone to oxidation and dissociation over extended heating, leading to catalyst precipitation (palladium black)[1]. Pd(dppf)Cl₂ is highly recommended for 5-bromonicotinaldehyde because the bidentate dppf ligand stabilizes the palladium center and enforces the necessary geometry for rapid reductive elimination, directly improving the yield[1].

References

Sources

Technical Support Center: 5-(4-Chlorophenyl)nicotinaldehyde Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(4-Chlorophenyl)nicotinaldehyde. This guide is designed for researchers, process chemists, and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and advanced purification strategies for managing common byproducts in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Reaction Pathway & Mechanistic Byproduct Formation

The synthesis of 5-(4-Chlorophenyl)nicotinaldehyde typically involves the Suzuki-Miyaura coupling of 5-bromonicotinaldehyde (or 5-chloronicotinaldehyde) with 4-chlorophenylboronic acid. While highly efficient, this reaction is prone to specific side reactions that generate problematic impurities.

G SM Starting Materials 5-Br-Nicotinaldehyde + 4-Cl-Phenylboronic Acid Pd Pd Catalyst + Base (Cross-Coupling) SM->Pd Transmetalation Product Target Product 5-(4-Chlorophenyl)nicotinaldehyde Pd->Product Reductive Elimination Homo Homocoupling Byproduct 4,4'-Dichlorobiphenyl Pd->Homo O2 / Pd(II) mediated Proto Protodeboronation Chlorobenzene Pd->Proto Base / H2O mediated Dehalo Dehalogenation Nicotinaldehyde Pd->Dehalo Hydride transfer

Figure 1: Suzuki-Miyaura reaction pathways showing the formation of the target product and common byproducts.

Frequently Asked Questions (Troubleshooting Byproducts)

Q1: I am seeing a large amount of chlorobenzene in my crude mixture. What causes this, and how can I prevent it? A: Chlorobenzene is the result of protodeboronation of your 4-chlorophenylboronic acid starting material. This is a base-catalyzed side reaction where the hydroxide or carbonate base attacks the boron atom to form a boronate species ([ArB(OH)₃]⁻). This intermediate is subsequently protonated by water at the ipso-carbon, cleaving the C-B bond[1][2].

  • Causality & Solution: High water content and excessively strong bases accelerate this pathway[2]. To mitigate this, use a weaker base (e.g., K₂HPO₄ instead of NaOH), reduce the water equivalent in your solvent system, or switch to a more stable boron source like a potassium trifluoroborate salt or pinacol ester.

Q2: My LC-MS shows a significant non-polar impurity with a mass corresponding to 4,4'-dichlorobiphenyl. How did this form? A: This is a homocoupling byproduct . Homocoupling of the boronic acid occurs when oxygen or unreduced Pd(II) species are present in the reaction mixture[1][2]. The Pd(II) oxidizes the boronic acid, leading to the dimerization of the aryl group.

  • Causality & Solution: Oxygen acts as the terminal oxidant in this parasitic catalytic cycle[2]. Ensure rigorous degassing of all solvents (sparging with argon or nitrogen for at least 30 minutes) and use a fresh, high-quality Pd(0) catalyst or a pre-catalyst that efficiently reduces to Pd(0) in situ[3].

Q3: The reaction is complete, but my product is contaminated with a dark residue that cannot be removed by standard silica gel chromatography. What is it? A: The dark residue is residual palladium (often precipitating as "Palladium black" or remaining as soluble Pd-complexes). Heavy metals coordinate strongly to the heteroatoms (nitrogen and oxygen) in 5-(4-Chlorophenyl)nicotinaldehyde, causing them to co-elute during standard chromatography.

  • Causality & Solution: Traditional purification methods (activated carbon, standard silica) are often insufficient for coordinating APIs[4]. You must use functionalized silica scavengers (e.g., SiliaMetS Thiol) which possess a much higher thermodynamic affinity for Pd than your product[4][5].

Quantitative Data: Byproduct Profiling & Removal Strategies

The following table summarizes the physicochemical properties of the reaction components and the targeted logic for their removal.

Component / ByproductOrigin MechanismPolarity / CharacteristicsOptimal Removal Strategy
5-(4-Chlorophenyl)nicotinaldehyde Main Cross-CouplingModerate polarity, contains reactive aldehyde.Bisulfite adduct formation (selective phase extraction).
4,4'-Dichlorobiphenyl Pd(II)/O₂ HomocouplingHighly non-polar, no reactive functional groups.Remains in organic phase during bisulfite extraction.
Chlorobenzene Base/H₂O ProtodeboronationVolatile, non-polar.Evaporation / Remains in organic phase during extraction.
Nicotinaldehyde Hydride transfer / DehalogenationPolar, contains reactive aldehyde.Difficult to separate via bisulfite; requires prior optimization of coupling or precise chromatography.
Residual Palladium Catalyst degradationMetal complex, coordinates to product.Functionalized silica scavenging (SiliaMetS Thiol).

Self-Validating Experimental Protocols

To achieve pharmaceutical-grade purity, we recommend a tandem purification workflow: Palladium Scavenging followed by Bisulfite Adduct Extraction .

G Crude Crude Mixture (Product + Impurities + Pd) Scavenge Pd Scavenging (SiliaMetS Thiol) Crude->Scavenge Filter Filtration (Remove Pd-Silica) Scavenge->Filter Bisulfite NaHSO3 Treatment (Form Charged Adduct) Filter->Bisulfite Phase Phase Separation (Org: Impurities | Aq: Adduct) Bisulfite->Phase Basify Basification (pH 12) (Release Aldehyde) Phase->Basify Extract Extraction & Isolation (Pure Target Product) Basify->Extract

Figure 2: Tandem purification workflow utilizing metal scavenging and bisulfite adduct phase separation.

Protocol A: Palladium Scavenging via Functionalized Silica

This protocol utilizes the high affinity of thiol-grafted silica to irreversibly bind Pd species, preventing product degradation and downstream contamination[4][5].

  • Preparation: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or THF).

  • Scavenger Addition: Add SiliaMetS Thiol (or an equivalent thiol-functionalized silica) to the solution. Self-Validation Check: Calculate the theoretical Pd content based on catalyst loading. Add 4 to 8 molar equivalents of the scavenger relative to the total palladium used[4].

  • Incubation: Stir the suspension vigorously at 40°C–50°C for 4 to 16 hours. Elevated temperatures shift the binding equilibrium towards the scavenger, significantly reducing residual Pd levels (often <50 ppm)[5].

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with additional solvent to ensure quantitative recovery of the organic product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the Pd-free crude mixture.

Protocol B: Bisulfite Adduct Purification

This protocol separates the target aldehyde from non-aldehyde impurities (like 4,4'-dichlorobiphenyl and chlorobenzene) by temporarily converting the aldehyde into a water-soluble, charged α-hydroxy sulfonate adduct[6][7].

  • Adduct Formation: Dissolve the Pd-free crude mixture in a water-miscible solvent like Methanol or DMF (e.g., 5-10 mL per gram of crude)[6][7].

  • Bisulfite Addition: Add an excess of freshly prepared, saturated aqueous Sodium Bisulfite (NaHSO₃) solution. Caution: Perform in a fume hood as SO₂ gas may be liberated[6].

  • Agitation: Shake vigorously in a separatory funnel for 30–60 seconds. The aldehyde reacts to form a highly polar adduct[6].

  • Phase Separation: Add deionized water and an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes). Shake and allow the layers to separate[6][7].

    • Self-Validation Check: The aqueous layer now contains your target product (as the adduct). The organic layer contains the homocoupling and protodeboronation byproducts. Discard the organic layer (or save for analysis).

  • Washing: Wash the aqueous layer once more with the organic solvent to ensure complete removal of non-polar impurities.

  • Regeneration: To the isolated aqueous layer, add an equal volume of Ethyl Acetate. Slowly add a 50% NaOH solution dropwise while stirring until the aqueous phase reaches pH 12[7]. The basic conditions decompose the bisulfite adduct, regenerating the free 5-(4-Chlorophenyl)nicotinaldehyde[7].

  • Final Extraction: Extract the regenerated aldehyde into the Ethyl Acetate layer. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the highly purified product.

References

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (PMC). Available at:[Link]

  • SiliCycle / Technology Networks. SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Available at:[Link]

  • CatSci Ltd. Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (PMC). Available at:[Link]

Sources

Technical Support Center: Suzuki Coupling for 5-Substituted Nicotinaldehydes

[1]

Ticket ID: SC-NIC-05 Subject: Troubleshooting Low Yields & Catalyst Deactivation in Pyridine-3-Carbaldehyde Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Three-Point Failure" Model

Working with 5-substituted nicotinaldehydes (e.g., 5-bromo-3-pyridinecarboxaldehyde) presents a unique "perfect storm" of chemical challenges. Unlike standard benzene couplings, this substrate activates three distinct failure modes simultaneously.

Success requires addressing all three simultaneously, not sequentially.

Failure ModeChemical CauseThe Symptom
1.[1] Catalyst Sequestration The pyridine nitrogen (

lone pair) binds tightly to Pd(II), displacing ligands and arresting the catalytic cycle.
Reaction stalls early (<20% conversion); solution stays clear or turns inactive black precipitate.
2.[1] Aldehyde Degradation The aldehyde is electrophilic. In the presence of hydroxide bases, it undergoes Cannizzaro disproportionation or Aldol condensation.Low mass balance; appearance of carboxylic acid or polymeric sludge.
3. Electronic Deactivation The pyridine ring is electron-deficient.[1] While this aids oxidative addition at C-Br, it makes the ring susceptible to nucleophilic attack by the base (

) rather than transmetallation.
Formation of hydroxy/alkoxy-pyridine byproducts.[1]

Part 1: Diagnostic Decision Tree

Before altering your conditions, use this logic flow to identify your primary bottleneck.

TroubleshootingTreeStartStart: Analyze Crude LCMS/NMRQ1Is Starting Material (SM) consumed?Start->Q1Result1SM Remains (>50%)Q1->Result1YesResult2SM ConsumedQ1->Result2NoQ2Is the Catalyst Active?Result1->Q2Q3Identify ByproductsResult2->Q3Diagnosis1ISSUE: Catalyst PoisoningPyridine N-coordination is killing Pd.FIX: Switch to Buchwald G2/G3or High Ligand LoadingQ2->Diagnosis1Reaction StallsDiagnosis2ISSUE: Base SensitivityCannizzaro (Acid/Alcohol) orAldol Polymerization detected.FIX: Switch to K3PO4 or Cs2CO3Reduce water ratio.Q3->Diagnosis2Carboxylic Acid/PolymerDiagnosis3ISSUE: Protodeboronation(If using Pyridyl Boronic Acid)FIX: Use MIDA Boronateor Trifluoroborate salts.Q3->Diagnosis3De-boronated Arene

Caption: Diagnostic logic flow for identifying the specific failure mode in nicotinaldehyde cross-couplings.

Part 2: The "Gold Standard" Protocol

This protocol is engineered to bypass the Pd-N coordination issue using steric bulk and prevent aldehyde destruction using a mild, anhydrous-compatible base system.[1]

Optimized Reagent System
  • Catalyst: XPhos Pd G2 (or G3/G4).[1]

    • Why: The bulky biaryl phosphine (XPhos) creates a steric wall that prevents the pyridine nitrogen from binding to the Palladium center, ensuring the catalyst remains active for the oxidative addition cycle [1][5].

  • Base: Tribasic Potassium Phosphate (

    
    ) .[1]
    
    • Why: Unlike hydroxides or alkoxides, phosphate is less nucleophilic toward the aldehyde carbonyl, significantly reducing Cannizzaro side reactions while maintaining sufficient basicity for transmetallation [2].

  • Solvent: 1,4-Dioxane : Water (4:1) .[1]

    • Why: High solubility for the organic substrate; the water ratio is kept minimal to support the inorganic base without promoting rapid hydrolysis side-reactions.

Step-by-Step Methodology
  • Vessel Prep: Flame-dry a microwave vial or Schlenk tube. Backfill with Argon 3x.

  • Charge Solids: Add:

    • 5-bromo-nicotinaldehyde (1.0 equiv)[1]

    • Boronic Acid partner (1.2 - 1.5 equiv)[1][2]

    • 
       (2.0 - 3.0 equiv)[1]
      
    • XPhos Pd G2 (2 - 5 mol%)[1]

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio) to reach a concentration of 0.1M - 0.2M.[1]

    • Critical: Do not use alcohols (MeOH/EtOH) to avoid hemiacetal formation.[1]

  • Reaction: Seal and heat to 80°C .

    • Note: Avoid refluxing at >100°C unless using a microwave reactor for short bursts (10-30 mins).

  • Workup: Dilute with EtOAc. Wash with brine (not water) to avoid emulsion formation common with pyridines.[1] Dry over

    
    .[2]
    

Part 3: Troubleshooting & FAQs

Q1: The reaction turns black immediately and conversion stops at 10%. Why?

A: Catalyst Death by N-Chelation. The "Palladium Black" you see is precipitated, inactive metal. The pyridine nitrogen in your nicotinaldehyde is displacing your ligands.

  • Immediate Fix: Switch to a "Pre-catalyst" system like XPhos Pd G2 or SPhos Pd G2 . These release the active Pd(0) species inside the reaction with the bulky ligand already attached.

  • Alternative: If you must use

    
     or 
    
    
    , increase catalyst loading to 10 mol% and keep the temperature lower (60°C) to preserve catalyst life.
Q2: I see the product mass, but also a mass corresponding to [M+16] and [M+14].

A: Oxidation and Cannizzaro Disproportionation.

  • [M+16]: Oxidation of the aldehyde to carboxylic acid. This happens if your solvent is not degassed effectively or if you are using an oxidant.

  • [M+14] (Acid) + [M+2] (Alcohol): This is the Cannizzaro reaction.[1] You are likely using a base that is too strong (NaOH, KOH, or

    
     in high heat).
    
  • Solution: Switch to

    
     or 
    
    
    . If the problem persists, protect the aldehyde as an acetal (using ethylene glycol + pTsOH) prior to coupling. Acetals are stable to base and can be deprotected with dilute HCl during workup [4].
Q3: My boronic acid is a pyridine derivative too. I get zero yield.

A: Protodeboronation. 2-pyridyl and 3-pyridyl boronic acids are notoriously unstable.[1] They hydrolyze (lose the boron group) faster than they couple.

  • Solution: Do not use the boronic acid. Use a MIDA Boronate or a Potassium Trifluoroborate (

    
    ) .[1] These slow-release the active boron species, keeping the concentration low enough to favor coupling over hydrolysis [3].
    
Q4: Can I use ethanol or methanol as a co-solvent?

A: Not Recommended. Aldehydes react reversibly with alcohols to form hemiacetals. While this is reversible, it changes the electronics of the ring and can stericallly hinder the reaction. Furthermore, in basic conditions, hemiacetals can oxidize to esters. Stick to aprotic polar solvents like Dioxane, DMF, or Toluene.

Part 4: Comparative Data (Base Selection)

The following table illustrates the impact of base selection on the survival of the aldehyde moiety during Suzuki coupling of 5-bromo-nicotinaldehyde.

BasepKa (conj.[1] acid)ConversionAldehyde SurvivalPrimary Byproduct
NaOH / KOH 15.7HighLow (<30%) Carboxylic Acid / Alcohol (Cannizzaro)

10.3ModerateModerateAldol condensates

10.3HighModeratePolymerization

12.3High High (>90%) Minimal
KF 3.2LowHighUnreacted SM

References

  • Buchwald, S. L., et al. (2013). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of sensitive aryl and heteroarylboronic acids.[1][3][4] Sigma-Aldrich / Merck Technical Article.[1]

  • BenchChem Technical Guide. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

  • Molander, G. A., et al. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions.[1][3] Organic Letters.[1][5][6]

  • Chem-Station. (2014). Protection of Carbonyl Groups: Acetalization strategies for sensitive substrates.[7]

  • American Elements. (2024).[1][8] XPhos Pd G2 Product Application Data: Heterocycle Coupling.[1]

🔬 Technical Support Center: 5-(4-Chlorophenyl)nicotinaldehyde Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 5-(4-Chlorophenyl)nicotinaldehyde (also known as 5-(4-chlorophenyl)pyridine-3-carboxaldehyde). This portal is designed for drug development professionals and synthetic chemists experiencing unexpected side reactions, low yields, or complex impurity profiles when subjecting this building block to acidic or basic conditions.

As a Senior Application Scientist, I have structured this guide to move beyond basic observations, focusing on the mechanistic causality behind these side reactions and providing self-validating experimental protocols to circumvent them.

📑 Part 1: Diagnostic FAQs – Acidic & Basic Side Reactions

Q1: During an acid-catalyzed condensation in methanol, my LC-MS shows a massive +46 Da impurity peak. What is happening?

Cause: You are observing the formation of the dimethyl acetal. The pyridine nitrogen of 5-(4-chlorophenyl)nicotinaldehyde has a pKa of approximately 3.88[1]. Under acidic conditions (pH < 4), the pyridine ring becomes protonated. This protonation dramatically increases the electron-withdrawing capacity of the heterocycle via induction, lowering the LUMO of the C3-aldehyde group. In protic solvents like methanol, this highly activated carbonyl undergoes rapid nucleophilic attack to form a hemiacetal, followed by dehydration to an oxocarbenium ion, and subsequent trapping by a second methanol molecule to form the full acetal (+46 Da relative to the parent aldehyde)[2]. Solution: Switch to an aprotic solvent system (e.g., Toluene, THF, or DCM) and use a Lewis acid (like TiCl₄ or BF₃·OEt₂) instead of a Brønsted acid in alcoholic solvents.

Q2: I used 1.0 M NaOH during my aqueous workup, and my product degraded into two distinct new spots on TLC. Why?

Cause: You have triggered a base-catalyzed Cannizzaro disproportionation . Because 5-(4-chlorophenyl)nicotinaldehyde lacks


-hydrogens, it cannot undergo enolization or standard aldol condensation with itself. Instead, high concentrations of hydroxide attack the carbonyl to form a tetrahedral intermediate. The electron-deficient pyridine ring facilitates a bimolecular hydride transfer to a second aldehyde molecule, resulting in a 1:1 mixture of 5-(4-chlorophenyl)nicotinic acid (as the sodium salt) and (5-(4-chlorophenyl)pyridin-3-yl)methanol[1][2].
Solution:  Never use strong aqueous bases (NaOH, KOH) for the workup of this compound. Use saturated aqueous NaHCO₃ or phosphate buffers to maintain the pH between 7.0 and 8.5.
Q3: I left the aldehyde stirring in dilute sulfuric acid open to air, and it converted to the carboxylic acid. Is this an oxidation?

Cause: Yes. In acidic media, the aldehyde exists in equilibrium with its hydrate (gem-diol) form[2]. This gem-diol is highly susceptible to autoxidation by atmospheric oxygen or trace transition metals. Furthermore, strong oxidants like permanganate in acidic media will quantitatively convert the aldehyde to the nicotinic acid derivative via an oxo-bridge intermediate. Solution: Degas all acidic aqueous solvents by sparging with Argon or N₂ for 15 minutes prior to use, and run the reaction under an inert atmosphere.

Q4: Is the 4-chloro group susceptible to Nucleophilic Aromatic Substitution (S_NAr) under basic conditions?

Cause: It is highly unlikely under standard conditions. While the pyridine ring activates its ortho and para positions for S_NAr, the chloride is located on the adjacent phenyl ring. The electron-withdrawing effect of the pyridine does not sufficiently activate the remote phenyl ring to allow S_NAr by hydroxide or alkoxides unless subjected to extreme thermal stress (>120 °C).

📊 Part 2: Quantitative Data Summary

The following table summarizes the expected side-product distributions of 5-(4-Chlorophenyl)nicotinaldehyde when exposed to various pH environments for 24 hours at 25 °C.

Reaction EnvironmentpH RangePrimary Side ReactionMajor Byproduct(s)Typical Conversion
0.1 M HCl in Methanol < 2.0AcetalizationDimethyl acetal (+46 Da)> 85%
1.0 M H₂SO₄ (aq, aerobic) < 1.0Hydration / OxidationGem-diol / Carboxylic Acid~15% / < 5%
0.5 M NaOH in H₂O/THF > 13.0Cannizzaro ReactionAcid Salt + Pyridyl Methanol> 90%
Sat. NaHCO₃ in H₂O/DCM 8.0 - 8.5None (Stable)N/A< 1%

🕸️ Part 3: Mechanistic Pathways

cannizzaro A 5-(4-Chlorophenyl) nicotinaldehyde B Tetrahedral Intermediate A->B OH⁻ Attack (pH>10) C Hydride Transfer (Bimolecular) B->C + 2nd Aldehyde D Nicotinic Acid Salt (Oxidation Half) C->D E Pyridyl Methanol (Reduction Half) C->E

Fig 1. Base-catalyzed Cannizzaro disproportionation pathway.

acetalization A Aldehyde in Methanol B N-Protonated Aldehyde A->B H⁺ (pH < 4) C Hemiacetal Intermediate B->C + CH₃OH D Oxocarbenium Ion C->D - H₂O E Dimethyl Acetal (+46 Da) D->E + CH₃OH

Fig 2. Acid-catalyzed acetalization pathway in protic solvents.

🧪 Part 4: Standardized Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . In-process controls (IPCs) are embedded to confirm the causality of the chemical transformations before proceeding to the next step.

Protocol A: Chemoselective Reductive Amination (Suppressing Acetalization)

Use this workflow when coupling the aldehyde with an amine, avoiding the dimethyl acetal side product.

  • Solvent Selection: Dissolve 5-(4-chlorophenyl)nicotinaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

    • Causality: Aprotic solvents completely eliminate the possibility of solvent-based acetalization.

  • Acid Catalyst Addition: Add Titanium(IV) isopropoxide (Ti(OPr)₄) (1.2 eq) dropwise at room temperature. Stir for 4 hours.

    • Causality: Ti(OPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving imine formation without protonating the pyridine ring to the extent Brønsted acids do.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: The aldehyde peak must be < 5% area, replaced entirely by the imine mass.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

    • Causality: Cooling suppresses competitive reduction of any unreacted aldehyde, ensuring high chemoselectivity for the imine.

  • Quench: Quench carefully with saturated aqueous NaHCO₃. Do not use NaOH. Extract with DCM.

Protocol B: Reversing Acetal Formation (Deprotection Workflow)

If your aldehyde has already converted to the dimethyl acetal during an acidic methanol step, use this protocol to recover it.

  • Hydrolysis Setup: Dissolve the crude acetal mixture in a 4:1 mixture of THF and 1.0 M aqueous HCl (0.1 M concentration).

    • Causality: The vast excess of water drives the equilibrium away from the acetal and back to the aldehyde/hydrate, while THF ensures the organic substrate remains fully solvated.

  • Thermal Activation: Heat the mixture to 40 °C for 2 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 6:4, UV 254 nm). Validation: The non-polar acetal spot (higher Rf) should disappear, replaced by the strongly UV-active aldehyde spot (lower Rf).

  • Controlled Quench: Cool to 0 °C. Carefully neutralize by adding solid NaHCO₃ portion-wise until CO₂ evolution ceases (pH ~7.5).

    • Causality: Solid NaHCO₃ prevents the localized spikes in high pH that occur when adding liquid bases, strictly avoiding the Cannizzaro disproportionation threshold.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Mild Aqueous Workup (Suppressing Cannizzaro & Oxidation)

Standard operating procedure for extracting the intact aldehyde from complex mixtures.

  • Dilution: Dilute the crude organic reaction mixture with an equal volume of Ethyl Acetate.

  • Buffered Wash: Wash the organic layer with a 1:1 mixture of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

    • Causality: This specific buffer system locks the aqueous phase at a pH of ~7.8. This is basic enough to deprotonate the pyridine ring (pKa ~3.88) and force the molecule into the organic layer, but far below the pH > 10 threshold required to initiate the Cannizzaro hydroxide attack[1].

  • Deoxygenation (Optional but Recommended): If storing the extracted aldehyde for > 24 hours, flush the separation funnel with Argon.

    • Causality: Prevents autoxidation of the trace hydrate forms into the carboxylic acid.

  • Drying & Storage: Dry the organic layer over MgSO₄ (avoid CaCl₂, which can coordinate to the pyridine nitrogen), filter, and concentrate under reduced pressure. Store at -20 °C under Argon.

📚 References

  • Title: Pyridine-3-carbaldehyde - Grokipedia Source: grokipedia.com URL:

  • Title: Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC Source: nih.gov URL:

  • Title: KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA - TSI Journals Source: tsijournals.com URL:

Sources

stability issues of 5-(4-Chlorophenyl)nicotinaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-(4-Chlorophenyl)nicotinaldehyde (CAS: 887973-65-1) .

Substituted pyridine-3-carboxaldehydes are highly reactive, versatile building blocks in drug discovery, but their inherent electrophilicity and the presence of the weakly basic pyridine nitrogen make them uniquely susceptible to degradation during storage. This guide bypasses generic advice to provide you with mechanistically grounded troubleshooting, self-validating recovery protocols, and the causality behind every handling requirement.

Quantitative Storage Metrics & Mechanistic Rationale

To maintain the structural integrity of 5-(4-Chlorophenyl)nicotinaldehyde, storage conditions must strictly control kinetic energy, nucleophiles, and radical initiators.

ParameterOptimal ThresholdConsequence of DeviationMechanistic Rationale
Temperature 2°C to 8°CPolymerization / TrimerizationElevated thermal energy overcomes the activation barrier for intermolecular condensations, a process auto-catalyzed by the weakly basic pyridine nitrogen[1].
Atmosphere 100% Argon or N₂Autoxidation to Carboxylic AcidMolecular oxygen acts as a diradical, propagating the chain reaction that converts the formyl group to a peroxy acid, and ultimately, a carboxylic acid[2].
Humidity < 10% RH (Desiccated)Hydrate (Gem-diol) FormationWater acts as a nucleophile, attacking the highly electrophilic carbonyl carbon (an effect exacerbated by the electron-withdrawing chlorophenyl group)[3].
Light Exposure Actinic Shielding (Amber)Photochemical DegradationUV/Vis photons provide the initiation energy required to homolytically cleave the aldehydic C-H bond, generating highly reactive acyl radicals[1].

Troubleshooting & FAQs

Q1: My batch has developed a white, crystalline crust around the cap and shows a broad -OH stretch in the IR spectrum. What happened?

Causality: This is the hallmark of autoxidation . Pyridine-3-carboxaldehydes are highly susceptible to aerial oxidation, converting the aldehyde into 5-(4-chlorophenyl)nicotinic acid[1]. The mechanism is a radical chain reaction: molecular oxygen inserts into the aldehydic C-H bond (often initiated by trace metals or light) to form a peroxy acid intermediate. This peroxy acid then reacts with an unoxidized aldehyde molecule to yield two equivalents of the carboxylic acid[2]. Because the resulting acid has significantly lower solubility in non-polar organic solvents than the aldehyde, it precipitates out as a white crust. Solution: Purify the degraded batch using the Bisulfite Adduct Protocol (see Section 3). Prevent future occurrences by backfilling the storage vial with argon and sealing it with Parafilm before storing it at 2–8 °C[1].

AutoxidationMechanism A 5-(4-Chlorophenyl) nicotinaldehyde B Acyl Radical (Initiation) A->B O2, hv / Trace Metals D 5-(4-Chlorophenyl) nicotinic acid A->D Overall Autoxidation C Peroxy Acid (Propagation) B->C O2 C->D + Aldehyde (Disproportionation)

Fig 1. Radical-mediated autoxidation pathway of 5-(4-Chlorophenyl)nicotinaldehyde.

Q2: NMR analysis shows a secondary set of peaks, including a new singlet around 6.0 ppm, and the powder appears "wet" or sticky. Is the compound ruined?

Causality: You are observing hydrate (gem-diol) formation . The electron-withdrawing nature of both the pyridine ring and the 4-chlorophenyl substituent drastically increases the electrophilicity of the carbonyl carbon. When exposed to ambient moisture, water reversibly adds to the carbonyl to form a gem-diol. The new peak at ~6.0 ppm corresponds to the methine proton of this hydrate. Solution: The compound is not ruined; this is a reversible thermodynamic equilibrium. To reverse hydration, dissolve the compound in a dry, non-polar solvent (e.g., anhydrous toluene) and perform an azeotropic distillation under reduced pressure. For long-term storage, co-pack the sealed vial with a desiccant (e.g., Drierite) in a secondary container[3].

Q3: The compound has turned from a pale yellow powder to a dark, viscous oil over several months at room temperature. Can it be salvaged?

Causality: Darkening and increased viscosity indicate thermally induced polymerization or trimerization [1]. Aldehydes can form complex oligomers or stable trioxanes. The basicity of the pyridine nitrogen in adjacent molecules can auto-catalyze these aldol-type condensations if the compound is subjected to thermal stress over time. Solution: Heavily polymerized material is often unsalvageable via simple extraction. If the polymerization is minor, flash column chromatography (Silica gel, Hexanes/EtOAc gradient) may recover the monomeric aldehyde. Always strictly adhere to the 2–8 °C storage requirement to suppress the kinetic energy required for these intermolecular reactions.

Experimental Recovery Workflows

If your 5-(4-Chlorophenyl)nicotinaldehyde has undergone autoxidation (forming the carboxylic acid) or minor polymerization, you can recover the pure aldehyde using the Bisulfite Adduct Protocol .

Why this works (The Causality): This is a self-validating system. Sodium bisulfite selectively undergoes nucleophilic addition with sterically unhindered aldehydes to form a highly water-soluble sulfonate salt (the adduct). Carboxylic acids and polymeric impurities do not form this adduct and remain soluble in the organic phase. By separating the phases, you inherently isolate the aldehyde. If no precipitate/aqueous solubility is observed in Step 2, the system validates that zero salvageable aldehyde remains.

Protocol: Self-Validating Bisulfite Purification
  • Dissolution: Dissolve the impure 5-(4-Chlorophenyl)nicotinaldehyde matrix in diethyl ether (approx. 10 mL per gram of crude material).

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (

    
    ) dropwise while stirring vigorously at room temperature.
    
  • Validation Check: Observe the formation of a white precipitate (the bisulfite adduct). Note: If the adduct does not precipitate, it may be dissolved in the aqueous layer. Ensure thorough mixing.

  • Phase Separation & Washing: Transfer to a separatory funnel. Collect the aqueous layer (containing the aldehyde adduct) and discard the organic layer (containing the unreacted carboxylic acid and polymeric impurities). Wash the aqueous layer once more with fresh diethyl ether to ensure all organic impurities are removed.

  • Carbonyl Regeneration: To the aqueous layer, add dichloromethane (DCM). Slowly add 10% aqueous sodium carbonate (

    
    ) until the aqueous layer reaches pH 9. The base hydrolyzes the sulfonate adduct, regenerating the free aldehyde.
    
  • Extraction & Recovery: Extract the regenerated aldehyde into the DCM layer. Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure 5-(4-Chlorophenyl)nicotinaldehyde.
    

BisulfiteWorkflow N1 Impure Aldehyde Matrix (Aldehyde + Acid + Polymer) N2 Add Sat. NaHSO3 (aq) Vigorous Stirring N1->N2 N3 Bisulfite Adduct (Water-Soluble Phase) N2->N3 Nucleophilic Addition N4 Wash with Et2O (Discards Acid/Polymer) N3->N4 Phase Separation N5 Treat with 10% Na2CO3 (aq) (Regenerates Carbonyl) N4->N5 Base Hydrolysis N6 Extract with DCM & Dry (Pure Aldehyde) N5->N6 Organic Extraction

Fig 2. Self-validating bisulfite adduct purification workflow for degraded aldehydes.

References

  • Grokipedia. Pyridine-3-carbaldehyde - Chemical Properties and Stability. Retrieved from [Link]

  • Encyclopedia Britannica. Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]

Sources

refining reaction parameters for selective synthesis of 5-(4-Chlorophenyl)nicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)nicotinaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for refining reaction parameters in this selective synthesis. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you navigate the complexities of this synthesis and achieve optimal results.

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for synthesizing 5-aryl-nicotinaldehydes, offering high efficiency and broad functional group tolerance.[1] This guide will focus on the specific challenges and optimization strategies for the palladium-catalyzed coupling of a 5-halonicotinaldehyde (typically 5-bromonicotinaldehyde) with (4-chlorophenyl)boronic acid.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common issues encountered during the synthesis of 5-(4-Chlorophenyl)nicotinaldehyde, presented in a question-and-answer format to directly tackle your experimental challenges.

Question 1: Why is my reaction showing low or no conversion of the starting materials?

Answer: Low conversion in this Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Deactivation or Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to inhibition or deactivation.[2] The aldehyde group can also interact with the catalyst, potentially slowing down the reaction.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center, minimizing inhibition and promoting the desired catalytic cycle.[2] Increasing the catalyst loading to 2-5 mol% can also be beneficial.[2]

  • Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the C-Br bond of 5-bromonicotinaldehyde is a crucial step.[3] The electron-withdrawing nature of the aldehyde group can influence the reactivity of the pyridine ring.

    • Solution: Increasing the reaction temperature, typically to a range of 80-110 °C, can enhance the rate of oxidative addition.[2] Ensure your palladium source is active; using a pre-catalyst that readily forms the active Pd(0) species can be advantageous.[4]

  • Improper Base or Solvent System: The choice of base and solvent is critical for the activation of the boronic acid and for ensuring all components remain in solution.

    • Solution: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used to facilitate the reaction.[2]

Question 2: I'm observing significant formation of side products. What are they and how can I minimize them?

Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.

  • Protodeboronation: This is the cleavage of the C-B bond of the (4-chlorophenyl)boronic acid, replacing it with a C-H bond, resulting in the formation of chlorobenzene. This is a common issue with arylboronic acids.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[2] Ensure the boronic acid is of high quality and has been stored properly. Using boronic esters, such as pinacol esters, can also mitigate this issue due to their increased stability.[4]

  • Homocoupling: The coupling of two (4-chlorophenyl)boronic acid molecules to form 4,4'-dichlorobiphenyl is a common side reaction, often promoted by the presence of oxygen.[5]

    • Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the experiment. This can be achieved by several freeze-pump-thaw cycles.[1]

  • Dehalogenation: The 5-bromonicotinaldehyde starting material can be reduced to nicotinaldehyde, where the bromine is replaced by a hydrogen atom.[5]

    • Solution: This is often caused by the formation of a palladium-hydride species.[5] The choice of ligand is crucial; bulky phosphine ligands can help suppress this side reaction. Optimizing the base and ensuring anhydrous conditions (if the protocol calls for it) can also be beneficial.

  • Aldehyde Reduction: The aldehyde group can be reduced to a hydroxymethyl group, yielding [5-(4-chlorophenyl)pyridin-3-yl]methanol. This can occur simultaneously with the Suzuki coupling under certain conditions, particularly at high temperatures and in the presence of certain bases and solvents like DMF/water.[6]

    • Solution: If the aldehyde is desired, avoid excessively high temperatures. Monitor the reaction closely and consider using milder bases. If the alcohol is the desired product, the reaction can be optimized for this simultaneous transformation.[6]

  • Decarbonylation: A less common but possible side reaction is the palladium-catalyzed decarbonylation of the aldehyde, which would lead to the formation of 3-(4-chlorophenyl)pyridine.[6][7]

    • Solution: This is more likely to occur at very high temperatures. Running the reaction at the lowest effective temperature should minimize this side reaction. The choice of palladium catalyst can also influence this; for example, Pd(OAc)₂ has been used for decarbonylation reactions.[8]

Question 3: My product is difficult to purify. What are the best strategies?

Answer: The purification of 5-(4-Chlorophenyl)nicotinaldehyde can be challenging due to the presence of structurally similar impurities and the polarity of the product.

  • Initial Work-up: A standard aqueous work-up is the first step to remove the base and other water-soluble impurities. Partition the reaction mixture between an organic solvent (like ethyl acetate) and water.[9]

  • Removal of Boronic Acid Impurities: Unreacted (4-chlorophenyl)boronic acid and its byproducts can be tricky to remove.

    • Solution: Perform an acid-base extraction. Washing the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) can help remove acidic boronic acid species.[9]

  • Bisulfite Adduct Formation: Aldehydes can form water-soluble adducts with sodium bisulfite. This is a highly effective method for separating the aldehyde product from non-aldehyde impurities.[1][5]

    • Protocol: Dissolve the crude product in a water-miscible solvent like methanol and treat it with a saturated aqueous solution of sodium bisulfite. Shake vigorously. Then, add an immiscible organic solvent (e.g., ethyl acetate/hexanes) and water to extract the non-aldehyde impurities into the organic layer. The aldehyde-bisulfite adduct will remain in the aqueous layer. The aldehyde can then be regenerated by adding a base (e.g., NaOH) to the aqueous layer and extracting the liberated aldehyde with an organic solvent.[1][5]

  • Column Chromatography: This is often the final purification step.

    • Solution: Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. Monitor the fractions carefully by TLC.[10]

Frequently Asked Questions (FAQs)

  • Q1: What is the best palladium catalyst to use for this reaction?

    • A1: While Pd(PPh₃)₄ can be effective, catalyst systems with bulky, electron-rich phosphine ligands like XPhos, SPhos, or dppf are often superior for coupling with pyridine substrates as they can mitigate catalyst inhibition.[1][2] A common and effective choice is Pd(dppf)Cl₂.[11]

  • Q2: Which starting material is better: 5-bromo- or 5-chloronicotinaldehyde?

    • A2: 5-bromonicotinaldehyde is generally more reactive than 5-chloronicotinaldehyde in Suzuki-Miyaura couplings, with the general reactivity order being I > Br > Cl.[12] Therefore, 5-bromonicotinaldehyde is typically the preferred starting material for achieving good yields under milder conditions.

  • Q3: Can I run this reaction under anhydrous conditions?

    • A3: While many Suzuki couplings use aqueous conditions, anhydrous conditions with a strong base like K₃PO₄ can be effective, especially if you are trying to avoid hydrolysis of other functional groups. However, it's important to note that even "anhydrous" reactions with K₃PO₄ may require a small amount of water to be effective.

  • Q4: How do I know if my boronic acid is still good?

    • A4: Boronic acids can degrade over time, especially if exposed to moisture. If you suspect your boronic acid is the issue, you can try to recrystallize it or purchase a fresh batch. A common sign of degradation is a significant amount of protodeboronation side product (chlorobenzene in this case).

  • Q5: What is a typical reaction time and temperature?

    • A5: Reaction times can range from 2 to 24 hours, with temperatures typically between 80 °C and 110 °C.[1][2] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal time and to avoid the formation of degradation products from prolonged heating.

Data and Protocols

Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Synthesis of 5-(4-Chlorophenyl)nicotinaldehyde
ParameterRecommended ConditionRationale
Starting Material 5-BromonicotinaldehydeHigher reactivity compared to the chloro-analogue.[12]
Boronic Acid (4-chlorophenyl)boronic acid (1.2-1.5 equiv.)Slight excess compensates for potential protodeboronation.[2]
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Effective for heteroaryl couplings, good balance of activity and stability.[11]
Ligand dppf (if not using a pre-catalyst)Bulky, electron-rich ligand that promotes the catalytic cycle.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong inorganic bases are effective for this transformation.[2]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)Biphasic system aids in dissolving all components and facilitating the reaction.[2]
Temperature 80-100 °CProvides sufficient energy for oxidative addition without promoting significant side reactions.[1]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent homocoupling of the boronic acid.[5]
Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)nicotinaldehyde

This protocol is a generalized starting point and may require optimization.

  • Reaction Setup: In a Schlenk flask, combine 5-bromonicotinaldehyde (1.0 mmol, 1.0 equiv.), (4-chlorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously under the inert atmosphere for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Suzuki_Miyaura_Cycle cluster_inputs Reactants Pd0 Pd(0)L2 (Active Catalyst) ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L2 ArPdX->ArPdAr Ar'-B(OH)2, Base Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' (Product) ArPdAr->Product RedElim Reductive Elimination Start Ar-X (5-Bromonicotinaldehyde) Boronic Ar'-B(OH)2 ((4-chlorophenyl)boronic acid) Base Base Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (5-bromonicotinaldehyde, (4-chlorophenyl)boronic acid, Base) C 3. Establish Inert Atmosphere (Argon or Nitrogen) A->C B 2. Degas Solvents (e.g., Dioxane/Water) D 4. Add Solvents and Catalyst B->D C->D E 5. Heat and Stir (80-100 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Aqueous Work-up (EtOAc/Water) F->G H 8. Optional: Bisulfite Extraction for Aldehyde Purification G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: A generalized experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield or Complex Mixture? NoConv Low/No Conversion? Start->NoConv Yes SideProd Significant Side Products? Start->SideProd No NoConv->SideProd No Sol_NoConv Check Catalyst/Ligand Increase Temperature Verify Base/Solvent NoConv->Sol_NoConv Yes Sol_SideProd Identify Side Products (Protodeboronation, Homocoupling, Dehalogenation, Aldehyde Reduction) SideProd->Sol_SideProd Yes Sol_Proto Use Excess Boronic Acid Use Boronic Ester Sol_SideProd->Sol_Proto Sol_Homo Ensure Inert Atmosphere Sol_SideProd->Sol_Homo Sol_Dehal Optimize Ligand/Base Sol_SideProd->Sol_Dehal Sol_Red Lower Temperature Sol_SideProd->Sol_Red

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction. Hep Journals. Available at: [Link]

  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. Available at: [Link]

  • A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Chemical Communications. Available at: [Link]

  • A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Semantic Scholar. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. Available at: [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Available at: [Link]

  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various... ResearchGate. Available at: [Link]

  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • A Sequential Indium-Mediated Aldehyde Allylation/Palladium-Catalyzed Cross-Coupling Reaction in the Synthesis of 2-Deoxy-β-C-Aryl Glycosides. PMC. Available at: [Link]

  • Cross-Coupling Reactions Guide. BoroPhos. Available at: [Link]

  • Palladium-Catalysed Coupling Reactions. University of Groningen Research Portal. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Validation & Comparative

Spectroscopic Profiling Guide: 5-(4-Chlorophenyl)nicotinaldehyde & Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Chlorophenyl)nicotinaldehyde is a critical biaryl intermediate frequently employed in the synthesis of Smoothened (Smo) antagonists, kinase inhibitors, and other heterocyclic pharmaceutical agents. Its structural core combines a reactive pyridine-3-carboxaldehyde moiety with a lipophilic 4-chlorophenyl substituent.

This guide provides a technical comparison of the target molecule against its primary synthetic precursors: 5-bromonicotinaldehyde and 4-chlorophenylboronic acid . By analyzing the spectroscopic shifts—specifically in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—researchers can validate the formation of the C-C biaryl bond and ensure the integrity of the aldehyde "warhead" essential for downstream functionalization.

Synthetic Pathway & Precursor Analysis[1][2]

The industry-standard synthesis for this scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed cycle couples an aryl halide with an aryl boronic acid under basic conditions.

Reaction Scheme Visualization

The following diagram illustrates the transformation from precursors to the target biaryl aldehyde.

ReactionScheme PrecursorA Precursor A 5-Bromonicotinaldehyde (C6H4BrNO) Catalyst Catalyst System Pd(dppf)Cl2 • K2CO3 Dioxane/H2O PrecursorA->Catalyst PrecursorB Precursor B 4-Chlorophenylboronic acid (C6H6BClO2) PrecursorB->Catalyst Target Target Product 5-(4-Chlorophenyl)nicotinaldehyde (C12H8ClNO) Catalyst->Target Suzuki Coupling 80-100°C, 4-6h

Caption: Suzuki-Miyaura coupling pathway for the synthesis of 5-(4-Chlorophenyl)nicotinaldehyde.[1]

Spectroscopic Comparison (Data & Analysis)

Proton NMR ( H-NMR) Profiling

The most definitive method for confirming the biaryl coupling is


H-NMR. The diagnostic change is the disappearance of the boronic acid hydroxyl protons and the shifting of the pyridine ring protons due to the conjugation with the new phenyl ring.
Feature5-Bromonicotinaldehyde (Precursor A)4-Chlorophenylboronic Acid (Precursor B)5-(4-Chlorophenyl)nicotinaldehyde (Target)
Aldehyde (-CHO) Singlet, ~10.12 ppmN/ASinglet, ~10.15 ppm (Retained)
Pyridine H-2 Singlet, ~9.05 ppmN/ASinglet, ~9.15 ppm (Deshielded by aryl ring)
Pyridine H-6 Singlet, ~8.95 ppmN/ASinglet, ~9.05 ppm
Pyridine H-4 Singlet, ~8.45 ppmN/ASinglet, ~8.55 ppm
Phenyl Ring N/ADoublets (AA'BB'), 7.40–7.80 ppmDoublets (AA'BB'), ~7.50–7.70 ppm
Boronic -OH N/ABroad singlet (variable)Absent (Confirmed conversion)

Technical Insight: In the target molecule, the pyridine protons (H-2, H-4, H-6) typically shift downfield (higher ppm) compared to the bromo-precursor. This is due to the anisotropic effect and extended conjugation of the newly attached 4-chlorophenyl ring. The retention of the aldehyde singlet at ~10.1 ppm is the primary quality check point; loss of this signal suggests oxidation to the carboxylic acid or reduction to the alcohol.

Infrared (IR) Spectroscopy

IR is useful for a rapid " go/no-go " decision during reaction monitoring.

  • Precursor A: Strong C=O stretch at ~1700 cm⁻¹. C-Br stretch (fingerprint region, ~600-700 cm⁻¹).

  • Precursor B: Broad O-H stretch (3200-3400 cm⁻¹) from boronic acid.

  • Target:

    • Retention: Sharp C=O stretch (~1700-1710 cm⁻¹).

    • Appearance: C-Cl stretch (~1090 cm⁻¹) and aromatic C=C vibrations.

    • Disappearance: Broad O-H band from the boronic acid precursor.

Mass Spectrometry (MS)

Mass spec provides the final confirmation of the molecular weight and the halogen isotope pattern.

  • Target Mass: Calculated [M+H]⁺ = 218.03.

  • Isotope Pattern: The presence of a single Chlorine atom imparts a characteristic 3:1 intensity ratio between the M (218) and M+2 (220) peaks.

  • Comparison: Precursor A would show a 1:1 Br pattern (M, M+2), which must be absent in the purified product spectrum.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 5-(4-Chlorophenyl)nicotinaldehyde via Suzuki Coupling.

Materials
  • 5-Bromonicotinaldehyde (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round bottom flask and equip it with a reflux condenser. Purge with Nitrogen (N₂) or Argon for 15 minutes.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with N₂ for 30 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Reagent Addition: Add 5-bromonicotinaldehyde, 4-chlorophenylboronic acid, and K₂CO₃ to the flask.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive pressure of nitrogen. Immediately add the degassed solvent.

  • Reaction: Heat the mixture to 85-90°C with vigorous stirring. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS every 2 hours.

    • Endpoint: Disappearance of the bromide starting material.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient 10-40% EtOAc/Hexane).

Validation Workflow

The following logic flow ensures the isolated product meets the required specifications.

ValidationWorkflow Start Crude Product Isolated TLC TLC Check (vs. Precursor A) Start->TLC NMR 1H-NMR Analysis (DMSO-d6 or CDCl3) TLC->NMR Decision Aldehyde Peak Present? Isotope Pattern Correct? NMR->Decision Pass Release for Downstream Use Decision->Pass Yes Fail Repurify / Re-oxidize Decision->Fail No

Caption: Quality control decision tree for validating the synthesized biaryl aldehyde.

Performance & Troubleshooting

In drug development, this aldehyde is often a "warhead" for reductive amination. Purity is paramount because residual boronic acid can poison subsequent metal catalysts (e.g., in hydrogenation steps).

  • Issue: Protodeboronation (Loss of B(OH)₂ without coupling).

    • Observation: NMR shows chlorobenzene or phenol derivatives.

    • Solution: Ensure temperature does not exceed 100°C; use anhydrous conditions if possible (though Suzuki requires some water, minimizing it can help).

  • Issue: Homocoupling of Boronic Acid.

    • Observation: Presence of 4,4'-dichlorobiphenyl.[3]

    • Solution: Degas solvents thoroughly. Oxygen promotes homocoupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[2][4] Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general Suzuki mechanism and standard conditions).
  • PubChem. (n.d.).[5] 5-(4-Chlorophenyl)nicotinaldehyde Compound Summary. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.